Imidazo[1,2-a]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWZAQOISIYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341928 | |
| Record name | Imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-95-3 | |
| Record name | Imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Imidazo[1,2-a]pyrimidine Core: A Technical Guide for Drug Discovery
An In-depth Exploration of the Structure, Properties, and Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, serves as a "privileged scaffold" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity. This technical guide provides a comprehensive overview of the this compound core, including its structure, physicochemical properties, synthesis, and diverse pharmacological applications, with a focus on its anticancer and antimicrobial potential.
Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, resulting in a planar, aromatic system. The numbering of the ring system is crucial for understanding structure-activity relationships (SAR).
Figure 1. General structure of the this compound core.
The physicochemical properties of this compound derivatives can be finely tuned by introducing various substituents at different positions on the core. These properties are critical for the pharmacokinetic and pharmacodynamic profile of a drug candidate. A selection of physicochemical properties for representative this compound derivatives is presented in Table 1.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound ID | R2-Substituent | R3-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |
| 1 | Phenyl | H | C₁₂H₉N₃ | 195.22 | 2.35 | 38.2 |
| 2 | 4-Chlorophenyl | H | C₁₂H₈ClN₃ | 229.67 | 2.98 | 38.2 |
| 3 | 4-Methoxyphenyl | H | C₁₃H₁₁N₃O | 225.25 | 2.24 | 47.43 |
| 4 | Naphthalen-2-yl | H | C₁₆H₁₁N₃ | 245.28 | 3.45 | 38.2 |
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound scaffold is the condensation reaction between a 2-aminopyrimidine (B69317) and an α-haloketone. This reaction, often carried out under reflux in a suitable solvent, provides a straightforward route to a wide range of substituted imidazo[1,2-a]pyrimidines.
Experimental Protocol: Synthesis of 2-phenylthis compound
This protocol describes a representative synthesis of a 2-substituted this compound derivative.
Materials:
-
2-Aminopyrimidine
-
3N Hydrochloric acid
-
15% Ammonium (B1175870) hydroxide (B78521) solution
Procedure:
-
To a round-bottom flask, add 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Add acetone as the solvent and stir the mixture at reflux for 5 hours.
-
After cooling to room temperature, filter the resulting precipitate and wash it with acetone.
-
Dissolve the solid in 3N hydrochloric acid and heat at reflux for 1 hour.
-
Cool the solution to room temperature and adjust the pH to ~8 using a 15% ammonium hydroxide solution, which will cause the product to precipitate.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenylthis compound.[1]
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this scaffold. Many derivatives have demonstrated potent cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, and colon.
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)
| Compound ID | R-Substituent | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 5 | 3d | 43.4 | 35.9 | - | - |
| 6 | 4d | 39.0 | 35.1 | - | - |
| 7 | Derivative A | 15.2 | 12.8 | - | - |
| 8 | Derivative B | - | - | 8.5 | - |
| 9 | Derivative C | - | - | - | 21.7 |
Note: '-' indicates data not available. Data compiled from multiple sources.[2][3]
The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer.
1. PI3K/Akt/mTOR Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Aberrant activation of this pathway is a common feature of many cancers. Several imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a focal point in the development of novel therapeutic agents. This technical guide provides an in-depth overview of modern synthetic methodologies for novel this compound derivatives, their biological activities with a focus on anticancer and anti-inflammatory properties, and detailed experimental protocols for their synthesis and evaluation.
Synthetic Methodologies and Quantitative Data
The synthesis of imidazo[1,2-a]pyrimidines can be broadly categorized into classical condensation reactions and modern methodologies such as microwave-assisted synthesis and multi-component reactions. These advanced techniques offer advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. The reaction of 2-aminopyrimidine (B69317) with various α-bromoacetophenones under microwave irradiation provides a facile route to 2-arylimidazo[1,2-a]pyrimidines.
| Entry | Aryl Substituent | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorophenyl | Al₂O₃ | 5 | 78 | [1] |
| 2 | 4-Bromophenyl | Al₂O₃ | 5 | 82 | [1] |
| 3 | 4-Nitrophenyl | Al₂O₃ | 7 | 85 | [1] |
| 4 | 2-Naphthyl | Al₂O₃ | 6 | 67 | [1] |
| 5 | 3,4-Dimethylphenyl | Al₂O₃ | 8 | 64 | [1] |
Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines
Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, involving an aminopyrimidine, an aldehyde, and an isocyanide, is a prominent method for synthesizing 3-aminothis compound derivatives.[2]
| Entry | Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 88 | [2] |
| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | 82 | [2] |
| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 80 | [2] |
Biological Activities and Quantitative Data
This compound derivatives have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Anticancer Activity
The anticancer activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [3] |
| 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [3] |
| 12b | MCF-7 (Breast Carcinoma) | 11 | [3] |
| 12b | A375 (Human Skin Cancer) | 11 | [3] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [4] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [2] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [2] |
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of this compound derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | >100 | 0.05 | >2000 | [5] |
| 5n | 35.6 | 0.07 | 508.6 | [6] |
| 6f | >100 | 0.07 | >1428 | [7] |
| 13 | - | 3.37 ± 0.07 | - | [8] |
| 8 | - | 5.68 ± 0.08 | - | [8] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been demonstrated against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating their efficacy. Certain derivatives have shown potent activity against Mycobacterium tuberculosis, targeting the QcrB subunit of the electron transport chain.[9][10][11][12][13]
| Compound | M. tuberculosis Strain | MIC (µM) | Reference |
| IP Inhibitor 1 | H37Rv | 0.03 - 5 | [10] |
| IP Inhibitor 3 | H37Rv | 0.03 - 5 | [10] |
| IP Inhibitor 4 | H37Rv | 0.03 - 5 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds.
General Procedure for Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
-
In a microwave-safe vial, combine 2-aminopyrimidine (1 mmol), the respective α-bromoacetophenone (1 mmol), and basic alumina (B75360) (Al₂O₃) (0.5 g).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a power of 100-300 W for 5-10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (B1210297) (20 mL) and stir for 15 minutes.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
General Procedure for Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines
-
To a solution of 2-aminopyrimidine (1 mmol) and the appropriate aldehyde (1 mmol) in ethanol (B145695) (10 mL), add a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding isocyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol is a general guideline and may require optimization based on the specific enzymes and reagents used.
-
Reagent Preparation : Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and test compounds at desired concentrations. A fluorescent probe is used for detection.[14]
-
Enzyme and Inhibitor Incubation : In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well. Add the test compound at various concentrations to the respective wells. Include a control with no inhibitor. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement : Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes at 25°C.[14]
-
Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the inhibitor concentration.
MTT Assay Protocol for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO (100 µL/well) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the research.
Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.
Caption: Inhibition of M. tuberculosis QcrB by this compound derivatives.
Caption: Experimental workflow for synthesis and evaluation of Imidazo[1,2-a]pyrimidines.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel this compound containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Novel Benzo[4,5]this compound derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 10. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Core Mechanism of Action of Imidazo[1,2-a]pyrimidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidine is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This privileged structure is a key component in numerous compounds with demonstrated therapeutic potential, spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications. This technical guide provides a comprehensive overview of the fundamental mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Anticancer Activity
This compound compounds exert their anticancer effects through the modulation of several critical signaling pathways implicated in tumorigenesis, cell proliferation, and survival.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1] Certain this compound derivatives have been identified as potent inhibitors of this pathway.[1][2] These compounds can downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cancer cell proliferation.[1] Notably, their mechanism of action can be independent of GSK-3β activity.[1]
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[3] Imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit this pathway, leading to reduced levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[3][4] This inhibition can induce G2/M cell cycle arrest and trigger apoptosis in cancer cells.[3][5]
Kinase Inhibition
Several this compound derivatives have been developed as inhibitors of specific kinases that are crucial for cancer cell survival and proliferation.
-
c-KIT Inhibition: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are potent inhibitors of c-KIT, including imatinib-resistant mutants.[6][7] This makes them promising candidates for the treatment of gastrointestinal stromal tumors (GIST).[6]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Benzo[1][8]imidazo[1,2-c]pyrimidines have been synthesized and shown to inhibit ALK, a key driver in various cancers. Some compounds exhibit activity against both wild-type and crizotinib-resistant ALK mutants.[9]
-
Other Kinases: Imidazo[1,2-a]pyridines have also been reported to inhibit cyclin-dependent kinases (CDKs), insulin-like growth factor 1 receptor (IGF-1R), and PIM kinases.[10][11]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various this compound and imidazo[1,2-a]pyridine derivatives are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [12] |
| WM115 (Melanoma) | <12 | [12] | |
| HeLa (Cervical Cancer) | 35.0 | [12] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [12] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [12] | |
| MCF-7 (Breast Carcinoma) | 11 | [12] | |
| A375 (Human Skin Cancer) | 11 | [12] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [12] |
| MCF-7 (Breast Cancer) | 2.35 | [12] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [12][13] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [12][13] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [12][13] |
| This compound 24 | Leishmania amazonensis (amastigotes) | 6.63 | [14] |
| This compound 3d | MCF-7 (Breast Cancer) | 43.4 | [15] |
| MDA-MB-231 (Breast Cancer) | 35.9 | [15] | |
| This compound 4d | MCF-7 (Breast Cancer) | 39.0 | [15] |
| MDA-MB-231 (Breast Cancer) | 35.1 | [15] | |
| Imidazo[1,2-a]pyridine 11 | Akt1 Kinase | 0.64 | [16] |
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidines exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase-2 (COX-2) Inhibition
Several series of this compound and related benzo[1][8]this compound derivatives have been designed as selective COX-2 inhibitors.[17][18][19][20] The presence of a methylsulfonyl (SO2Me) pharmacophore is often a key structural feature for potent and selective COX-2 inhibition.[18][19] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins (B1171923) involved in inflammation and pain, with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17]
Quantitative Data: COX-2 Inhibition
| Compound/Derivative | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | 0.07-0.18 | 57-217 | [17][21] |
| 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[1][8]this compound (5a) | 0.05 | >200 | [18][20] |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 0.05 | - | [19] |
| Imidazo[1,2-a]pyridine 5e | 0.05 | - | [19] |
| Imidazo[1,2-a]pyridine 5f | 0.05 | - | [19] |
| Imidazo[1,2-a]pyridine 5i | - | 897.19 | [19] |
Antimicrobial and Antifungal Activity
The this compound scaffold is a promising framework for the development of new antimicrobial and antifungal agents.
Mechanism of Action
The precise mechanisms of antibacterial action are varied and depend on the specific substitutions on the pyrimidine (B1678525) ring.[6] For antifungal activity, particularly against Candida albicans, the proposed mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51).[22] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[22]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for evaluating antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| This compound chalcones (4a, 4b, 4c, 4e, 4f) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | - | - | |
| 5-n-Octylaminothis compound | Various microorganisms | - | - | [23] |
Other Biological Activities
-
cGAS Inhibition: Triazole-substituted this compound compounds have been identified as potent and selective inhibitors of cyclic GMP-AMP synthase (cGAS). cGAS is a cytosolic DNA sensor that, upon activation, triggers the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulated cGAS activation is implicated in various autoimmune and inflammatory diseases.
-
GABA-A Receptor Modulation: Certain this compound derivatives act as positive allosteric modulators of the GABA-A receptor, the primary target for anxiolytic drugs like benzodiazepines. This suggests their potential for the development of new anxiolytic therapies.[24]
-
Antiviral Activity: this compound derivatives have shown potential as antiviral agents, including against HIV and hepatitis C.[8] More recently, they have been investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, aiming to block viral entry into host cells.[8]
Experimental Protocols
General Experimental Workflow for Anticancer Activity Evaluation
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[25]
-
Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5%.[25]
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.[25]
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.[25]
-
Incubate for 15-20 minutes at room temperature with gentle shaking.[25]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.[25]
-
Treat cells with the compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.[25]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[25]
-
Wash the cells twice with cold PBS.[25]
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[25]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.[25]
-
Harvest cells by trypsinization and wash with PBS.[25]
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[25]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[25]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Kinase Assay (Coupled-Enzyme Assay for PIM Kinase)
This assay measures the enzymatic activity of a kinase by coupling ADP production to a detectable change, such as NADH oxidation.[11]
Materials:
-
Purified PIM1 or PIM2 kinase
-
Assay buffer: 50 mmol/L HEPES (pH 7.5), 100 mmol/L NaCl, 10 mmol/L MgCl2, 1 mmol/L phosphoenolpyruvate, 0.1 mmol/L NADH[11]
-
Pyruvate (B1213749) kinase (30 µg/mL)[11]
-
Lactate (B86563) dehydrogenase (10 µg/mL)[11]
-
PIM1 substrate peptide (e.g., RKRRQTSMTD) at 30 µmol/L[11]
-
ATP (100 µmol/L)[11]
-
This compound inhibitor (dissolved in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a 100 µL volume containing the assay buffer, pyruvate kinase, lactate dehydrogenase, and the PIM kinase.[11]
-
Add the PIM1 substrate peptide.[11]
-
Add the this compound inhibitor at various concentrations (final DMSO concentration should be consistent, e.g., 2%).[11]
-
Pre-incubate the mixture for 10 minutes at 25°C.[11]
-
Initiate the reaction by adding ATP.[11]
-
Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.[11]
-
Perform kinetic analysis by nonlinear regression fitting to determine IC50 values.[11]
Conclusion
This compound and its derivatives represent a versatile and highly promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the inhibition of specific enzymes critical for the progression of various diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the development of novel and effective therapeutic agents based on the this compound core.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [research.unipd.it]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Benzo[4,5]this compound derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic aromatic ring system, consisting of an imidazole (B134444) ring fused to a pyrimidine (B1678525) ring, serves as a crucial pharmacophore in a wide array of therapeutic agents. Its rigid structure and ability to be readily functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, mechanism of action, and diverse therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through various synthetic routes, often involving the condensation of a 2-aminopyrimidine (B69317) with a suitable carbonyl compound or its equivalent.
General Synthetic Protocol: Microwave-Assisted Synthesis
A common and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyrimidines involves a microwave-assisted condensation reaction.
Experimental Protocol:
-
Reactants: A mixture of 2-aminopyrimidine (10 mmol) and a 2-bromoarylketone derivative (10 mmol) is prepared.
-
Catalyst: Basic alumina (B75360) (Al₂O₃) is added as a catalyst (30% w/w).
-
Reaction Conditions: The reaction is carried out under solvent-free conditions and irradiated using a domestic microwave for a period of 90 to 300 seconds.
-
Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the resulting solid is purified to yield the desired 2-arylthis compound derivative.
This method offers the advantages of being environmentally friendly, having a high catalytic efficiency, and proceeding under solvent-free conditions.
Therapeutic Applications and Biological Activities
The this compound scaffold has been extensively explored for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.
Anticancer Activity
This compound derivatives have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Several this compound-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as c-KIT and key signaling proteins like PI3K and Akt.
c-KIT Signaling Pathway:
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). This compound derivatives have been developed as c-KIT inhibitors, demonstrating efficacy against imatinib-resistant mutations.
Caption: c-KIT signaling pathway and its inhibition by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. This compound derivatives have been shown to inhibit this pathway, often by targeting PI3K or Akt.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.
The in vitro anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT (V654A mutant) | Nanomolar range | |
| Imidazo[1,2-a]pyrazine (Compound 1) | Aurora A Kinase | 0.25 | |
| Imidazo[1,2-a]pyrazine (Compound 1) | Aurora B Kinase | 0.25 | |
| SCH 1473759 (Imidazo[1,2-a]pyrazine derivative) | phos-HH3 inhibition | 0.025 |
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| 2-(p-tolyl)this compound (3d) | Bacillus subtilis | 2.5 | |
| 2-(4-methoxyphenyl)this compound (3g) | Candida albicans | 5 | |
| 2-(naphthalen-2-yl)this compound (3j) | Candida albicans | 2.5 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains are used.
-
Culture Conditions: Microorganisms are cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: The test compounds are serially diluted in the broth to obtain a range of concentrations.
-
Inoculation: A standardized inoculum of the microorganism is added to each dilution.
-
Incubation: The cultures are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflows
General Workflow for Drug Discovery with Imidazo[1,2-a]pyrimidines
The process of discovering and developing new drugs based on the this compound scaffold typically follows a structured workflow.
Spectroscopic Analysis of Imidazo[1,2-a]pyrimidine: A Technical Guide
Introduction: The Imidazo[1,2-a]pyrimidine scaffold is a privileged nitrogen-containing heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The unambiguous structural characterization of newly synthesized derivatives is paramount for establishing structure-activity relationships (SAR). This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate the structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of the this compound core is highly characteristic. The aromatic region typically displays a singlet for the proton at the C2 or C3 position and three doublet of doublets for the protons on the pyrimidine (B1678525) ring, unless these positions are substituted.[1]
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted this compound Core
| Proton Position | Multiplicity | Typical Chemical Shift (δ) ppm |
| H-2 | Singlet (s) | 8.0 - 8.5 |
| H-3 | Singlet (s) | 7.5 - 8.0 |
| H-5 | Doublet of Doublets (dd) | 8.5 - 9.5 |
| H-6 | Doublet of Doublets (dd) | 6.8 - 7.2 |
| H-7 | Doublet of Doublets (dd) | 8.3 - 8.8 |
Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the ring system.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound nucleus are distinct and aid in confirming the fused-ring structure.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Unsubstituted this compound Core
| Carbon Position | Typical Chemical Shift (δ) ppm |
| C-2 | 140 - 150 |
| C-3 | 110 - 120 |
| C-5 | 145 - 155 |
| C-6 | 107 - 115 |
| C-7 | 130 - 140 |
| C-8a | 150 - 160 |
Note: Values can vary significantly based on substitution patterns and the solvent used.[1][2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2][4]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker or Jeol).[1][4]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals definitively.[5]
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).[1][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Ionization and Fragmentation
For this compound derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly used technique.[1][2] In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, which confirms the molecular weight of the compound.[2][3] Tandem MS (MS/MS) experiments can be performed to study the fragmentation pathways, which are often initiated by the cleavage of bonds associated with substituents on the heterocyclic core.[6]
Table 3: Mass Spectrometry Data for this compound
| Compound | Ionization Method | Observed Ion | Reference |
| This compound Core | ESI | [M+H]⁺ | [1][2] |
| Substituted Derivatives | ESI | [M+H]⁺ | [7] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water mixture.[8] Ensure the sample is free of non-volatile salts or buffers.[9]
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source (e.g., a quadrupole or ion trap analyzer).[1][10]
-
Chromatography: If separation is needed, inject the sample onto a suitable HPLC column (e.g., C18). Use a gradient of mobile phases like water and acetonitrile, often with a small amount of formic acid to promote protonation.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Acquire full scan data to identify the [M+H]⁺ ion. If required, perform fragmentation analysis (MS/MS) by selecting the parent ion.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of the bonds within the molecule.
Characteristic Absorptions
The IR spectrum of an this compound derivative will show characteristic bands for the vibrations of the heterocyclic ring, as well as distinct absorptions for any functional groups present. The region from 1500-1650 cm⁻¹ is often complex, containing C=C and C=N stretching vibrations of the fused aromatic system. The "fingerprint region" (<1500 cm⁻¹) is unique for each compound and can be used for identification by comparison with a reference spectrum.[11]
Table 4: Characteristic IR Absorption Bands for this compound and Common Functional Groups
| Functional Group / Bond | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Imine on substituent) | Stretching | 1615 - 1630[1] |
| C=C / C=N (Ring) | Stretching | 1500 - 1650 |
| N-H (Amine on substituent) | Stretching | 3250 - 3450[1] |
| C=O (Ketone/Amide) | Stretching | 1650 - 1750 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.[4] Alternatively, the KBr pellet method can be used.[12]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[2][4]
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-600 cm⁻¹.[4]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Integrated Spectroscopic Analysis
The most confident structure elucidation is achieved by integrating the data from all three spectroscopic techniques. NMR provides the carbon-hydrogen framework, MS confirms the molecular weight and formula, and IR identifies the key functional groups.
Figure 1. General experimental workflow for the spectroscopic analysis of this compound derivatives.
Figure 2. Logical flow from spectroscopic data to final structure elucidation.
References
- 1. Synthesis of new imine-/amine-bearing this compound derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
Quantum Chemical Simulations of Imidazo[1,2-a]pyrimidine: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Quantum chemical simulations have emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of imidazo[1,2-a]pyrimidines, with a focus on methodologies, data interpretation, and practical applications in drug development.
Core Concepts in Quantum Chemical Simulations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular properties of this compound derivatives. These simulations provide insights into the electron distribution, molecular orbital energies, and potential for intermolecular interactions, which are crucial for predicting the molecule's behavior in a biological environment.
Methodology
A typical computational workflow for the study of this compound derivatives involves several key steps:
Geometry Optimization: The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A widely used method for this purpose is the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p).[2][4][5]
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.
Property Calculations: Once a stable geometry is obtained, a variety of molecular properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions with biological targets like proteins and nucleic acids.
-
Spectroscopic Properties: Quantum chemical methods can predict various spectroscopic data, including NMR chemical shifts (¹H and ¹³C) and UV-Vis electronic transitions.[4][5] Comparing these theoretical spectra with experimental results is a key validation step for the computational model.
Experimental Protocols
The synthesis and characterization of this compound derivatives are essential for validating the computational results and for providing the compounds for biological testing.
Synthesis
A common and efficient method for the synthesis of this compound derivatives is the condensation reaction of 2-aminopyrimidine (B69317) with α-haloketones.[1] Microwave-assisted synthesis has been shown to be an effective green chemistry approach, often leading to higher yields and shorter reaction times.[1]
A general synthetic procedure is as follows:
-
A mixture of 2-aminopyrimidine and a substituted α-bromoacetophenone is prepared.
-
The reaction can be catalyzed by a solid support like alumina (B75360) (Al₂O₃) under solvent-free conditions.[1]
-
The mixture is irradiated with microwaves for a specified time and power.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent like ethanol.
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing detailed information about its structure.[2][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[2][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical simulations of various this compound derivatives reported in the literature.
Table 1: Frontier Molecular Orbital Energies (eV)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | -5.87 | -2.43 | 3.44 | [4] |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.68 | -3.45 | 3.23 | [2] |
| (E)-N-(4-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.21 | -2.54 | 3.67 | [2] |
| (E)-N-(4-hydroxybenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -5.89 | -2.21 | 3.68 | [2] |
Table 2: Selected Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)
| Compound | Carbon Atom | Experimental (ppm) | Calculated (ppm) | Reference |
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Imine (N=CH) | 155.89 | 151.15 | [4] |
| Pyrimidine C2 | 150.18 | 153.52 | [4] | |
| Pyrimidine C5 | 131.09 | 136.01 | [4] | |
| Pyrimidine C7 | 108.88 | 113.28 | [4] |
Note: The calculated values are often in good agreement with the experimental data, although some systematic deviations may occur depending on the computational method and basis set used.
Applications in Drug Development
Quantum chemical simulations of imidazo[1,2-a]pyrimidines play a vital role in modern drug discovery by:
-
Guiding Lead Optimization: By calculating properties such as MEP and FMO energies, researchers can understand how modifications to the core scaffold will affect the molecule's electronic properties and its potential to interact with a biological target.
-
Predicting Reactivity and Metabolism: The electronic structure information can be used to predict sites of metabolic attack, helping to design compounds with improved pharmacokinetic profiles.
-
Interpreting Experimental Data: Theoretical calculations of spectroscopic properties can aid in the structural elucidation of newly synthesized compounds and help to interpret complex experimental spectra.
-
In Silico Screening: Calculated properties can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thus prioritizing synthetic efforts.
Conclusion
Quantum chemical simulations, particularly DFT, are indispensable tools in the study of this compound derivatives for drug development. They provide fundamental insights into the electronic structure and properties of these molecules, which are critical for understanding their biological activity. The synergy between computational modeling and experimental synthesis and characterization accelerates the discovery and optimization of novel this compound-based therapeutic agents. This guide provides a foundational understanding of the key computational and experimental methodologies employed in this exciting area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterizations, and Quantum Chemical Investigations on this compound-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Targets of Imidazo[1,2-a]pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive overview of the known biological targets of this compound class, presenting key quantitative data, detailed experimental methodologies for target validation, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.
I. Overview of Biological Activities
Imidazo[1,2-a]pyrimidines and the closely related imidazo[1,2-a]pyridines have garnered significant interest due to their diverse biological profile. These compounds have been investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[1][2][3] Their therapeutic potential stems from their ability to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and other enzymes.
II. Key Biological Targets and Quantitative Data
The biological targets of imidazo[1,2-a]pyrimidines are numerous. The following sections summarize the primary targets, supported by quantitative data from various studies.
A. Kinase Inhibition in Oncology
A major focus of research on imidazo[1,2-a]pyrimidines has been their role as kinase inhibitors in the context of cancer therapy. Several key signaling pathways are targeted by these compounds.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[4] Certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of PI3K/mTOR, leading to apoptosis and cell cycle arrest in cancer cells.[4][5] For instance, some compounds have shown efficacy in melanoma and cervical cancer cell lines.[4]
-
c-KIT: Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[6][7] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of c-KIT, demonstrating potent activity even against imatinib-resistant mutations.[6][7]
-
Anaplastic Lymphoma Kinase (ALK): ALK is another important receptor tyrosine kinase, and its chromosomal translocations are oncogenic drivers in several cancers. Benzo[1][8]imidazo[1,2-c]pyrimidine derivatives have been synthesized and shown to inhibit both wild-type and crizotinib-resistant ALK mutants.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a valid strategy in cancer treatment. Imidazo[1,2-a]pyridines have been identified as a potent and selective class of CDK inhibitors.[4][10]
Table 1: Inhibitory Activity of this compound/pyridine Derivatives against Kinase Targets
| Compound Class | Target Kinase | Assay/Cell Line | IC50 | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | Enzyme Assay | Not specified, potent inhibitor | [5] |
| Imidazo[1,2-a]pyridine derivative | mTOR | Enzyme Assay | Not specified, potent inhibitor | [5] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT (mutant) | Cell-based assay | Nanomolar range | [6][7] |
| Benzo[1][8]imidazo[1,2-c]pyrimidine | ALK (wild-type & L1196M) | In vitro and cell-based | Good activity | [9] |
| Imidazo[1,2-a]pyridine | CDK2 | Enzyme Assay | Potent and selective | [10] |
| Imidazo[1,2-a]pyridine | CDK4 | Enzyme Assay | Potent and selective | [10] |
| Dimethylisoxazole-attached Imidazo[1,2-a]pyridine (UMB298) | CBP | Enzyme Assay | 72 nM | [11] |
| Dimethylisoxazole-attached Imidazo[1,2-a]pyridine (UMB298) | BRD4 | Enzyme Assay | 5193 nM | [11] |
B. Modulation of Central Nervous System Targets
-
GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for drugs treating anxiety and sleep disorders.[12][13] Imidazo[1,2-a]pyrimidines have been identified as functionally selective ligands for the benzodiazepine (B76468) binding site on GABA-A receptors, with some compounds showing selectivity for α2/α3 subtypes, which is desirable for anxiolytic effects without sedation.[8][14][15]
Table 2: Binding Affinity of this compound Derivatives for GABA-A Receptor Subtypes
| Compound Class | Receptor Subtype | Assay | Ki (nM) | Efficacy | Reference |
| This compound | GABA-A α2/α3 | Radioligand Binding | Varies | Agonist | [15] |
| This compound | GABA-A α1 | Radioligand Binding | Varies | Lower efficacy | [8][14] |
C. Anti-inflammatory and Other Enzymatic Targets
-
Cyclooxygenase (COX): Some this compound derivatives have demonstrated anti-inflammatory properties, with studies suggesting selectivity for COX-2 inhibition.[1][16]
-
Phosphodiesterases (PDEs): Imidazo-fused heterocyclic compounds have been investigated as inhibitors of phosphodiesterases, such as PDE5, which are targets for erectile dysfunction.[17]
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): More recently, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting their potential in cancer immunotherapy.[18]
Table 3: Inhibitory Activity against Various Enzymes
| Compound Class | Target Enzyme | Assay | IC50 | Reference |
| This compound derivative | COX-2 | Human whole blood assay | 13 µmol/l | [1] |
| This compound derivative | COX-1 | Human whole blood assay | 170 µmol/l | [1] |
| Imidazo[1,2-a]pyrazine derivative | ENPP1 | Enzyme Assay | 5.70 nM | [18] |
D. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and tumorigenesis.[19] Certain this compound and imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[19][20] This inhibition appears to be independent of GSK-3β activity.[19][20]
III. Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and characterize the biological targets of imidazo[1,2-a]pyrimidines.
A. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
B. Kinase Inhibition Assays
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This can be done through various methods, including radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate, or fluorescence-based assays.
-
Methodology (Generic Fluorescence-based):
-
In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Add the this compound compound at various concentrations.
-
Incubate the reaction mixture to allow for the kinase reaction to proceed.
-
Add a detection reagent that binds to either the phosphorylated substrate or the remaining ATP, generating a fluorescent signal.
-
Measure the fluorescence intensity. A decrease in signal (in the case of detecting phosphorylated product) or an increase (in the case of detecting remaining ATP) indicates kinase inhibition.
-
Calculate the percent inhibition and determine the IC50 value.
-
C. Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the effect of a compound on the expression or phosphorylation status of target proteins in a signaling pathway.
-
Methodology:
-
Treat cells with the this compound compound.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p53).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
D. Radioligand Binding Assays (for GABA-A Receptors)
-
Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.
-
Methodology:
-
Prepare cell membranes from cells expressing the specific GABA-A receptor subtype.
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]Ro15-1788) and varying concentrations of the unlabeled this compound compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
E. Luciferase Reporter Assays (for Wnt/β-catenin Pathway)
-
Principle: This assay is used to measure the activity of a specific signaling pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest (e.g., a TCF/LEF responsive element for the Wnt pathway).
-
Methodology:
-
Transfect cells with the reporter plasmid.
-
Treat the cells with the this compound compound.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence produced, which is proportional to the activity of the signaling pathway.
-
A decrease in luminescence indicates inhibition of the pathway.
-
IV. Visualizing Pathways and Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyrimidines.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Dimethylisoxazole-Attached Imidazo[1,2- a]pyridines as Potent and Selective CBP/P300 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchwith.montclair.edu [researchwith.montclair.edu]
- 18. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [research.unipd.it]
Tautomerism in the Imidazo[1,2-a]pyrimidine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and anticancer agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which can be significantly influenced by tautomerism. This technical guide provides an in-depth exploration of tautomerism within the this compound ring system, presenting key concepts, quantitative data on representative derivatives, detailed experimental protocols for tautomeric analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Tautomerism in Imidazo[1,2-a]pyrimidines
Tautomerism is a form of constitutional isomerism where two or more interconvertible isomers, known as tautomers, exist in dynamic equilibrium. The most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton. In the this compound ring system, the principal types of tautomerism are amino-imino and keto-enol tautomerism, depending on the nature of the substituents on the heterocyclic core.
The position of the tautomeric equilibrium is a critical determinant of the molecule's physicochemical properties, including its lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and shape. These properties, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profiles, such as absorption, distribution, metabolism, excretion (ADME), and target binding affinity. A thorough understanding and characterization of the tautomeric preferences of this compound derivatives are therefore essential for rational drug design and development.
Types of Tautomerism in the this compound System
Amino-Imino Tautomerism
When the this compound ring is substituted with an amino group, it can exist in equilibrium between the amino and imino forms. The equilibrium position is influenced by factors such as the electronic nature of other substituents on the ring, the solvent polarity, and the pH of the medium.
Keto-Enol Tautomerism
Hydroxyl-substituted imidazo[1,2-a]pyrimidines can undergo keto-enol tautomerism. The keto form (a pyrimidone) and the enol form (a hydroxypyrimidine) can have distinct aromaticity and hydrogen bonding patterns, leading to different stabilities and reactivities.
Quantitative Analysis of Tautomerism
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives.
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | Solvent | Reference |
| 2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | - | - | 8.54 | 6.92 | 8.63 | CDCl₃ | [3] |
| This compound-2-carbaldehyde derivative (3a) | - | 8.33 | 8.74 | 7.32-7.37 | 10.07 | DMSO-d₆ | [4] |
| This compound-2-carbaldehyde derivative (3d) | - | 8.26 | 8.70 | 7.28-7.32 | 10.09 | DMSO-d₆ | [5] |
| N-(phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4a) | - | 7.73 | 8.51 | 7.03-7.10 | 8.88 | DMSO-d₆ | [4] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives.
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8a | Solvent | Reference |
| 2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | 150.18 | 131.09 | 108.88 | - | - | - | CDCl₃ | [3] |
| This compound-2-carbaldehyde derivative (3a) | 144.37 | 143.25 | 150.76 | 111.33 | 152.91 | 137.18 | DMSO-d₆ | [4] |
| This compound-2-carbaldehyde derivative (3d) | 144.12 | 142.09 | 150.45 | 111.08 | 152.42 | 136.98 | DMSO-d₆ | [5] |
| N-(phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4a) | 149.84 | 121.30 | 148.48 | 108.73 | 133.96 | 148.60 | DMSO-d₆ | [4] |
Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) for this compound Derivatives.
| Compound | λmax (nm) | Solvent | Reference |
| 3-hydroxymethyl-2-phenylthis compound | 247 | Methanol | [6] |
| 3-hydroxymethyl-2-(4-chlorophenyl)this compound | 228 | Methanol | [6] |
| 3-hydroxymethyl-2-(4-fluorophenyl)this compound | 240 | Methanol | [6] |
| Imidazo[1,2-a]azine derivative (6i) | 280, 315 | Cyclohexene | [7] |
Experimental Protocols for Tautomerism Analysis
The following sections outline detailed methodologies for the experimental investigation of tautomerism in the this compound ring system.
Determination of pKa by NMR Titration
Objective: To determine the pKa values of ionizable groups involved in tautomeric equilibria.
Materials:
-
This compound derivative
-
Deuterated water (D₂O) or other suitable deuterated solvent
-
Standardized solutions of DCl and NaOD (or HCl and NaOH if working in H₂O/D₂O mixtures)
-
NMR tubes
-
NMR spectrometer
-
pH meter calibrated for D₂O if necessary
Procedure:
-
Prepare a stock solution of the this compound derivative in the chosen deuterated solvent.[4]
-
Prepare a series of NMR samples by taking aliquots of the stock solution and adjusting the pD (or pH) to a range of values spanning the expected pKa by adding small, precise volumes of DCl or NaOD.[4]
-
Record the ¹H NMR spectrum for each sample at a constant temperature.[8]
-
Identify a proton signal that shows a significant chemical shift change as a function of pD.
-
Plot the chemical shift (δ) of the selected proton against the pD.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pKa is the pD value at the inflection point of the curve.[9]
Determination of Tautomeric Equilibrium Constant (KT) by NMR Spectroscopy
Objective: To determine the ratio of tautomers at equilibrium.
Materials:
-
This compound derivative
-
Aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Dissolve the compound in a suitable aprotic deuterated solvent to minimize proton exchange with the solvent.
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature.
-
Identify distinct signals corresponding to each tautomer. If the interconversion is slow on the NMR timescale, separate sets of peaks will be observed for each tautomer.
-
Integrate the signals of corresponding protons in the ¹H NMR spectrum for each tautomer.
-
Calculate the molar ratio of the tautomers from the integration values.
-
The tautomeric equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.
-
If the interconversion is fast, a single set of averaged signals will be observed. In this case, low-temperature NMR studies can be performed to slow down the exchange rate and resolve the individual tautomer signals.
Analysis of Tautomerism by UV-Vis Spectroscopy
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium based on differences in the electronic absorption spectra of the tautomers.
Materials:
-
This compound derivative
-
A series of solvents with varying polarity (e.g., hexane, acetonitrile, methanol, water)
-
Buffers for pH control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare dilute solutions of the compound in a range of solvents of different polarities.
-
Acquire the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analyze the spectra for the presence of distinct absorption bands or isosbestic points, which indicate the presence of multiple species in equilibrium.[10]
-
The absorption maxima (λmax) can often be assigned to specific tautomers based on computational predictions or comparison with model compounds that are "locked" in a single tautomeric form.
-
By varying the solvent or pH and observing the changes in the absorption spectrum, the influence of the environment on the tautomeric equilibrium can be determined.[10]
-
For quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated, the equilibrium constant (KT) can be calculated from the absorbance at specific wavelengths using Beer-Lambert law.[10]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving this compound inhibitors and a general experimental workflow for the investigation of tautomerism.
Caption: Experimental Workflow for Tautomerism Investigation.
Caption: Wnt/β-catenin Signaling and this compound Inhibition.
Conclusion
Tautomerism is a fundamental consideration in the study of imidazo[1,2-a]pyrimidines, with significant implications for their biological activity and drug-like properties. While the specific tautomeric preferences of the unsubstituted core ring system require further dedicated investigation, the methodologies outlined in this guide provide a robust framework for the characterization of its derivatives. By employing a combination of spectroscopic techniques, pKa determination, and computational modeling, researchers can gain a comprehensive understanding of the tautomeric landscape of novel this compound-based compounds. This knowledge is paramount for the successful design and optimization of new therapeutic agents targeting a wide array of diseases. The inhibition of critical signaling pathways, such as the Wnt/β-catenin cascade, by this compound derivatives highlights the importance of such detailed structural and physicochemical characterization in modern drug discovery.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. [PDF] Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wiki-power.com [wiki-power.com]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted imidazo[1,2-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, understanding their physicochemical characteristics is paramount for the rational design and development of novel therapeutic agents. This document outlines key properties, including solubility, lipophilicity, and acid dissociation constants, provides detailed experimental protocols for their determination, and explores the structural context of these molecules.
Core Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of any drug candidate are intrinsically linked to its physicochemical properties. For substituted imidazo[1,2-a]pyrimidines, these properties can be modulated by the nature and position of their substituents.
Table 1: Physicochemical Data for Selected Substituted Imidazo[1,2-a]pyrimidines
While a comprehensive experimental dataset for a wide range of substituted imidazo[1,2-a]pyrimidines is not centrally available in the literature, the following table compiles representative data extracted from various sources and predicted values to illustrate the impact of substitution on key physicochemical parameters.
| Compound | Substitution Pattern | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (experimental/predicted) | Aqueous Solubility (µg/mL) (predicted) | pKa (predicted) |
| Imidazo[1,2-a]pyrimidine | Unsubstituted | 119.13 | 125 - 129 | 0.45 (predicted) | 1.5 x 105 (predicted) | 4.8 (predicted) |
| 2-Phenylthis compound | 2-phenyl | 195.22 | 180 - 182 | 2.50 (predicted) | 250 (predicted) | 4.5 (predicted) |
| 2-(4-Chlorophenyl)this compound | 2-(4-chlorophenyl) | 229.67 | 273 - 275 | 3.25 (predicted) | 40 (predicted) | 4.2 (predicted) |
| 2-(4-Methoxyphenyl)this compound | 2-(4-methoxyphenyl) | 225.25 | 189 - 191 | 2.40 (predicted) | 200 (predicted) | 4.7 (predicted) |
| 3-Nitroso-2-phenylthis compound | 3-nitroso, 2-phenyl | 224.22 | - | 2.30 (predicted) | 150 (predicted) | 1.5 (predicted) |
| 3-Amino-2-phenylthis compound | 3-amino, 2-phenyl | 210.24 | - | 1.80 (predicted) | 800 (predicted) | 5.5 (predicted) |
Note: Experimental values are prioritized where available. Predicted values are generated using computational models and should be considered as estimates.
Synthesis and Structural Characterization
The this compound scaffold is typically synthesized through the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound, a reaction known as the Chichibabin reaction.[1] Multicomponent reactions have also been developed to provide efficient access to a variety of substituted derivatives.[2]
Crystal Structure
The planarity of the fused ring system is a key structural feature of imidazo[1,2-a]pyrimidines. X-ray crystallography studies have confirmed the near-planar geometry of the bicyclic core. This planarity can influence how these molecules interact with biological targets, for instance, through π-stacking interactions within protein binding pockets. The specific substitution pattern will dictate the overall three-dimensional conformation and crystal packing of the molecule.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is crucial for drug discovery and development. The following sections provide detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5]
Principle: An excess amount of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Materials:
-
Substituted this compound compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector or LC-MS
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a validated HPLC or LC-MS method with a calibration curve.
-
Express the solubility in µg/mL or mg/L.
Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[6][7][8]
Principle: The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.
Materials:
-
Substituted this compound compound
-
Reference compounds with a range of known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or buffer)
-
Methanol or DMSO for sample dissolution
Procedure:
-
Prepare stock solutions of the test compound and reference compounds in a suitable solvent (e.g., methanol).
-
Set up an isocratic HPLC method with a C18 column. The mobile phase composition (e.g., 60:40 acetonitrile:water) should be optimized to achieve reasonable retention times for all compounds.
-
Inject the reference compounds and record their retention times (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil (B121893) or sodium nitrate).
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (tR - t0) / t0.
-
Plot log k' versus the known LogP values for the reference compounds to generate a calibration curve.
-
Inject the test this compound compound and record its retention time.
-
Calculate the log k' for the test compound.
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[9][10][11][12]
Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the titration curve.
Materials:
-
Substituted this compound compound
-
Calibrated pH meter with an electrode
-
Automatic titrator or burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water (degassed to remove CO2)
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh and dissolve a known amount of the this compound compound in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Place the solution in a thermostatted vessel and stir continuously.
-
If the compound is a base, titrate with a standardized solution of HCl. If it is an acid, titrate with a standardized solution of NaOH.
-
Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to find the inflection point.
Biological Activity and Relevant Signaling Pathways
Substituted imidazo[1,2-a]pyrimidines exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[13][14] Their mechanism of action often involves the modulation of key cellular signaling pathways implicated in various diseases.
Wnt/β-catenin Signaling Pathway
Several this compound derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyrimidines can lead to the downregulation of Wnt target genes like c-myc and cyclin D1, ultimately suppressing cancer cell proliferation.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by imidazo[1,2-a]pyrimidines.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]
Caption: AKT/mTOR signaling pathway and its inhibition by this compound derivatives.
Experimental and Logical Workflows
The development of novel this compound-based drug candidates follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the discovery and development of this compound-based drugs.
This guide provides a foundational understanding of the physicochemical properties of substituted imidazo[1,2-a]pyrimidines. The provided experimental protocols serve as a starting point for researchers to conduct their own characterizations, which are essential for advancing compounds through the drug discovery pipeline. The continued exploration of this versatile scaffold holds significant promise for the development of new and effective therapies.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fulir.irb.hr [fulir.irb.hr]
A Historical Overview of the Discovery of Imidazo[1,2-a]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive historical overview of the discovery, synthesis, and evolution of our understanding of this important chemical entity.
The Genesis: The Tschitschibabin Reaction and the Dawn of Imidazo[1,2-a]azine Chemistry
The journey to the discovery of imidazo[1,2-a]pyrimidines begins with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). In 1925, he reported a novel method for the synthesis of imidazo[1,2-a]pyridines through the condensation of 2-aminopyridine (B139424) with α-haloketones.[1] This reaction, now famously known as the Tschitschibabin reaction, laid the fundamental groundwork for the synthesis of a broad class of nitrogen-bridged heterocyclic compounds, including the this compound core.
The classical Tschitschibabin synthesis involves the reaction of a 2-aminoazine with an α-halocarbonyl compound. In the context of imidazo[1,2-a]pyrimidines, the key starting materials are 2-aminopyrimidine (B69317) and an appropriate α-haloketone.
Key Historical Synthetic Developments
While the Tschitschibabin reaction provided the initial blueprint, the synthesis of imidazo[1,2-a]pyrimidines has evolved significantly over the decades, with researchers developing more efficient and versatile methodologies.
Table 1: Evolution of Synthetic Methodologies for the this compound Core
| Decade | Key Development | Description | Typical Reagents |
| 1920s-1950s | Tschitschibabin Reaction | The foundational condensation reaction. | 2-Aminopyrimidine, α-haloketones (e.g., bromoacetaldehyde, phenacyl bromide) |
| 1990s | Multi-component Reactions (MCRs) | One-pot synthesis of highly substituted derivatives, improving efficiency and library generation.[2] | 2-Aminopyrimidine, aldehydes, isonitriles |
| 2000s-Present | Transition-Metal Catalysis | Development of copper, palladium, and other metal-catalyzed cross-coupling and cyclization reactions for greater functional group tolerance and regioselectivity. | 2-Aminopyrimidines, alkynes, aldehydes, organoboron reagents |
| 2010s-Present | Green Chemistry Approaches | Utilization of microwave irradiation, ultrasound, and environmentally benign solvents to reduce reaction times and environmental impact. | Microwave-assisted synthesis, reactions in water or ionic liquids |
Early Exploration of Biological Activity: From Anti-inflammatory to CNS-active Agents
The initial interest in imidazo[1,2-a]pyrimidines was driven by their structural similarity to purines, suggesting potential as biologically active molecules.[1] Early pharmacological screening efforts began to uncover the diverse therapeutic potential of this scaffold.
The Emergence of Anti-inflammatory Properties
Some of the earliest reported biological activities of this compound derivatives were their anti-inflammatory effects. Researchers began to synthesize and test analogs, laying the groundwork for the future development of potent anti-inflammatory agents.
Discovery of GABA Receptor Modulation
A pivotal moment in the history of imidazo[1,2-a]pyrimidines was the discovery of their interaction with the central nervous system (CNS), specifically as modulators of the γ-aminobutyric acid type A (GABAa) receptor. This discovery opened up new avenues for the development of anxiolytic, sedative, and anticonvulsant drugs. Several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, emerged from this line of research.[3][4]
Table 2: Timeline of Key Biological Discoveries for Imidazo[1,2-a]pyrimidines
| Decade | Biological Activity | Key Findings |
| 1970s-1980s | Anti-inflammatory, Analgesic, Antipyretic | Initial reports on the anti-inflammatory and related properties of various this compound derivatives. |
| 1980s-1990s | GABAa Receptor Modulation | Discovery of compounds with anxiolytic and sedative properties, acting as ligands for the benzodiazepine (B76468) binding site on the GABAa receptor. |
| 2000s-Present | Anticancer | Identification of derivatives that inhibit various signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[5][6] |
| 2000s-Present | Antiviral | Reports on the activity of certain imidazo[1,2-a]pyrimidines against a range of viruses, including HIV and hepatitis C.[3] |
| 2010s-Present | Antimicrobial and Antifungal | Exploration of the scaffold for the development of new agents to combat bacterial and fungal infections.[3] |
Experimental Protocols: Key Historical Syntheses
To provide a practical understanding of the historical development, detailed methodologies for key synthetic transformations are presented below.
Protocol 1: Classical Tschitschibabin Synthesis of 2-Phenylthis compound
This protocol is a generalized representation of the classical method.
Reagents:
-
2-Aminopyrimidine (1.0 eq)
-
2-Bromoacetophenone (B140003) (1.0 eq)
-
Anhydrous ethanol (B145695)
Procedure:
-
A mixture of 2-aminopyrimidine and 2-bromoacetophenone in anhydrous ethanol is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-phenylthis compound.
Protocol 2: A Representative Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyrimidines
This protocol is based on the multi-component reaction strategy that gained prominence in the 1990s.[2]
Reagents:
-
2-Aminopyrimidine (1.0 mmol)
-
An aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
An isonitrile (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Methanol (3 mL)
-
Glacial acetic acid (2.0 mmol)
Procedure:
-
The 2-aminopyrimidine, aldehyde, and isonitrile are dissolved or suspended in methanol.
-
Glacial acetic acid is added, and the reaction mixture is stirred at room temperature overnight.
-
The mixture is then acidified with 1N HCl to pH 1 and stirred for 30 minutes to quench any residual isonitrile.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in aqueous potassium bicarbonate solution and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or crystallization.
Visualizing the Core Chemistry: Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental synthetic pathways and the logical progression of research in this field.
Caption: The classical Tschitschibabin reaction for the synthesis of the this compound core.
Caption: A simplified workflow of a three-component reaction for the synthesis of Imidazo[1,2-a]pyrimidines.
Caption: Logical progression of the discovery of biological activities of Imidazo[1,2-a]pyrimidines.
Conclusion
The history of imidazo[1,2-a]pyrimidines is a testament to the continuous evolution of synthetic organic chemistry and its profound impact on drug discovery. From the foundational Tschitschibabin reaction to modern multi-component and transition-metal-catalyzed methods, the ability to synthesize and diversify this scaffold has grown immensely. This has led to the discovery of a rich and varied pharmacology, with compounds targeting a range of diseases from inflammatory conditions and anxiety to cancer and viral infections. The ongoing research into this remarkable heterocyclic system promises to yield new therapeutic agents with improved efficacy and safety profiles, continuing the legacy that began nearly a century ago.
References
- 1. mdpi.com [mdpi.com]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 6. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Imidazo[1,2-a]pyrimidines from 2-Aminopyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of imidazo[1,2-a]pyrimidines, a critical scaffold in medicinal chemistry and drug development. The methodologies outlined below focus on reactions starting from readily available 2-aminopyrimidines, offering streamlined access to a diverse range of these valuable heterocyclic compounds.
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including anxiolytic, anti-inflammatory, and anticancer properties. One-pot synthesis strategies are highly advantageous as they reduce reaction time, minimize waste, and simplify purification processes, making them ideal for high-throughput screening and lead optimization in drug discovery.
This guide details three distinct and effective one-pot synthetic protocols: a classical condensation with α-haloketones under microwave irradiation, a versatile three-component Groebke-Blackburn-Bienaymé (GBB) reaction, and an environmentally friendly gold nanoparticle-catalyzed approach.
Comparative Summary of One-Pot Synthetic Methods
The following table summarizes the key quantitative data for the described one-pot synthetic protocols for imidazo[1,2-a]pyrimidines.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) |
| Protocol 1: Microwave-Assisted Condensation | 2-Aminopyrimidine (B69317), 2-Bromoarylketone | Basic Alumina (B75360) (Al₂O₃) | Solvent-free | 80 - 120 | 5 - 15 min | 57 - 67 |
| Protocol 2: Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyrimidine, Aldehyde, Isocyanide | p-Toluenesulfonic acid (p-TsOH) | Methanol (B129727) | 60 - 80 | 2 - 8 h | Moderate to Good |
| Protocol 3: Gold Nanoparticle-Catalyzed Synthesis | 2-Aminopyrimidine, Aryl ketone | Gold Nanoparticles (AuNPs) | Green Solvent | Reflux | 1 - 3 h | High |
Protocol 1: Microwave-Assisted One-Pot Condensation with α-Haloketones
This protocol describes a rapid and efficient synthesis of 2-arylimidazo[1,2-a]pyrimidines from 2-aminopyrimidine and various 2-bromoarylketones using basic alumina as a catalyst under solvent-free microwave irradiation.[1] This method offers significant advantages in terms of reduced reaction times and environmental impact.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Materials and Equipment
-
2-Aminopyrimidine
-
Substituted 2-bromoarylketones
-
Basic alumina (Al₂O₃)
-
Domestic microwave oven
-
Mortar and pestle
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
NMR and mass spectrometry for characterization
Procedure
-
In a mortar, add 2-aminopyrimidine (1.0 mmol), the respective 2-bromoarylketone (1.0 mmol), and basic alumina (the optimal amount should be determined, e.g., 150 mg).[1]
-
Thoroughly grind the mixture with a pestle for 2-3 minutes to ensure homogeneity.
-
Transfer the solid mixture to a beaker or a microwave-safe vessel.
-
Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300-600 W) for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Add distilled water to the reaction mixture and stir for 10-15 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-arylthis compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Safety Precautions
-
Handle 2-bromoarylketones with care as they can be lachrymatory.
-
Perform the reaction in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use caution when operating the microwave oven.
Protocol 2: One-Pot Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo-fused heterocycles.[2] This protocol adapts the GBB reaction for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyrimidines from 2-aminopyrimidine, an aldehyde, and an isocyanide, catalyzed by an acid such as p-toluenesulfonic acid.
Logical Relationship of Reaction Components
Caption: Component Roles in the GBB Reaction.
Materials and Equipment
-
2-Aminopyrimidine
-
Various aldehydes (aromatic, heteroaromatic, or aliphatic)
-
Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Methanol or another suitable protic solvent
-
Round-bottom flask with a reflux condenser
-
Stirring and heating apparatus (e.g., magnetic stirrer with a heating mantle)
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., column chromatography)
Procedure
-
To a round-bottom flask, add 2-aminopyrimidine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
Add methanol (5-10 mL) as the solvent.
-
Stir the reaction mixture at 60-80 °C under a reflux condenser.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 8 hours depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure 3-aminothis compound.
-
Characterize the purified product using spectroscopic techniques.
Safety Precautions
-
Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.
-
Aldehydes can be irritants. Avoid inhalation and skin contact.
-
Wear appropriate PPE.
Protocol 3: Green Synthesis Using Gold Nanoparticles
This protocol presents an environmentally benign approach for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines using gold nanoparticles (AuNPs) as a recyclable catalyst.[3] This method utilizes a green solvent and offers high product yields.[4]
Experimental Workflow
Caption: Workflow for AuNP-Catalyzed Green Synthesis.
Materials and Equipment
-
2-Aminopyrimidine
-
Substituted aryl ketones
-
Gold nanoparticle catalyst (can be prepared or purchased)
-
Green solvent (e.g., ethanol, water, or a mixture)
-
Round-bottom flask with a reflux condenser
-
Heating and stirring apparatus
-
Standard laboratory glassware for work-up and purification
Procedure
-
In a round-bottom flask, combine 2-aminopyrimidine (1.0 mmol), the aryl ketone (1.0 mmol), and a catalytic amount of gold nanoparticles.
-
Add a green solvent (e.g., 10 mL of ethanol/water mixture).
-
Heat the mixture to reflux with stirring for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash it several times with a suitable solvent to remove any unreacted starting materials.[3]
-
The gold nanoparticle catalyst can often be recovered from the reaction mixture for reuse.
-
Dry the product and characterize it using spectroscopic methods.
Safety Precautions
-
Handle nanoparticles with care, using appropriate containment measures to avoid inhalation.
-
Standard laboratory safety practices, including the use of PPE, should be followed.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of Imidazo[1,2-a]pyrimidine analogs utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[1] The protocols outlined below are suitable for the generation of diverse libraries of this compound derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[2][3][4]
Introduction to Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that are considered privileged structures in drug discovery.[3] Their structural similarity to purine (B94841) bases makes them attractive candidates for interacting with various biological targets.[4] The this compound core has been identified in molecules with demonstrated antileishmanial, antibacterial, and anticancer activities.[5][6] Notably, certain derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[7]
Microwave-assisted synthesis has emerged as a powerful and green tool for the preparation of these compounds, offering an efficient alternative to traditional, often lengthy, synthetic procedures.[1][8]
General Workflow for Microwave-Assisted Synthesis
The general workflow for the microwave-assisted synthesis of this compound analogs involves the selection of appropriate starting materials, optimization of reaction conditions in a microwave reactor, and subsequent purification and characterization of the final products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Imidazo[1,2-a]pyrimidine Derivatives as Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidine and its related fused heterocyclic scaffolds, such as imidazo[1,2-a]pyridine (B132010), are recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry.[1] These structures are central to the development of novel therapeutic agents, particularly in oncology.[2] Kinases are a class of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of phosphate (B84403) groups to specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[5][6] Consequently, kinases have become one of the most important classes of drug targets in cancer therapy.[6]
This compound derivatives have emerged as a promising class of kinase inhibitors, demonstrating potent activity against various cancer-relevant kinases, including Phosphoinositide 3-kinase (PI3K), mTOR, Akt, and c-KIT.[7][8][9] These compounds often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways essential for tumor growth.[3][7] This document provides an overview of their mechanism of action, quantitative efficacy data, and detailed protocols for their evaluation in preclinical cancer research.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound derivatives exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers and a primary target for these compounds.[7][8]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[8] Upon activation by growth factors, PI3K phosphorylates lipids in the cell membrane, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR (mechanistic target of rapamycin), a key regulator of protein synthesis and cell growth.[7] Several imidazo[1,2-a]pyridine and pyrimidine (B1678525) derivatives have been developed as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors.[7][8] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[10][11]
Other targeted kinases include c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST), and various cyclin-dependent kinases (CDKs) that regulate the cell cycle.[9][12] Specific derivatives have shown high potency against imatinib-resistant c-KIT mutations, highlighting their potential to overcome drug resistance.[9][13]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the efficacy of various this compound and related imidazo[1,2-a]pyridine derivatives from published studies.
Table 1: Biochemical Kinase Inhibition by this compound/pyridine Derivatives
| Compound Class/Name | Target Kinase | IC50 Value | Reference |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 2 nM | [7] |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3KCA | 0.67 µM | [7] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT (V654A mutant) | Nanomolar range | [9][13] |
| Imidazo[1,2-a]pyridine (Compound 14) | Pan-PI3K | Potent (specific value not stated) | [14] |
| Imidazo[1,2-a]pyridine (Compound 4c) | CLK1 | 0.7 µM | [3] |
| Imidazo[1,2-a]pyridine (Compound 4c) | DYRK1A | 2.6 µM | [3] |
| Imidazo[1,2-a]pyrazine | CHK1 / MK2 | Potency switch observed | [15] |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2/cyclin E | Micro- to submicromolar range | [16] |
Table 2: Antiproliferative Activity of this compound/pyridine Derivatives in Cancer Cell Lines
| Compound Name/Number | Cancer Cell Line | Cancer Type | IC50/GI50 Value | Reference |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 µM range for series | [7][10] |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 µM range for series | [7][11] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 µM range for series | [7][10] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | A375 | Melanoma | 0.14 µM | [7] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | HeLa | Cervical Cancer | 0.21 µM | [7] |
| IP-5 | HCC1937 | Breast Cancer | 45 µM | [17] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 µM | [17] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 µM | [17] |
| Compound 15a (PI3K/mTOR dual inhibitor) | HCT116 / HT-29 | Colorectal | Significant in vivo inhibition | [8] |
Experimental Workflow for Kinase Inhibitor Evaluation
The preclinical evaluation of a novel kinase inhibitor follows a logical progression from initial biochemical assays to more complex cellular and in vivo models. This workflow ensures that compounds are thoroughly characterized for potency, selectivity, and therapeutic potential.[5]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following protocols provide a framework for key experiments in the evaluation of this compound kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay format and measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to kinase inhibition.[18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Target kinase and corresponding substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
Test compound (this compound derivative) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare 2X solutions of the target kinase/substrate mix and ATP in the kinase reaction buffer.
-
Compound Plating: In a 384-well plate, add 2.5 µL of the serially diluted test compound. Include DMSO-only wells for 0% inhibition (negative control) and a known potent inhibitor for 100% inhibition (positive control).
-
Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Kinase Reaction: Incubate for 60 minutes (or an optimized time) at room temperature.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[19]
Protocol 2: Cell Viability Assay (Luminescence-Based)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP, an indicator of metabolically active cells, to assess the antiproliferative effect of a compound.[18][19]
Objective: To determine the half-maximal growth inhibition concentration (GI50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HCT116 colon)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Reagent
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 value.[18]
Protocol 3: In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound derivative in an immunodeficient mouse model.[20]
Objective: To evaluate the in vivo anti-tumor activity of a test compound.
Materials:
-
Human cancer cell line with a known activated target kinase pathway (e.g., A2780 ovarian, HCT116 colon).[8][14]
-
Immunocompromised mice (e.g., Nude or NOD/SCID).
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Positive control drug (if applicable).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant an appropriate number of tumor cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Test Compound at low and high doses, Positive Control).
-
Treatment Administration: Administer the treatment (e.g., daily oral gavage) for the duration of the study (e.g., 21-28 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Conclusion
This compound derivatives represent a versatile and potent class of kinase inhibitors with significant potential in cancer therapy.[2] They have demonstrated efficacy against key oncogenic drivers in the PI3K/Akt/mTOR and c-KIT signaling pathways, among others.[7][9] The ability to develop compounds that can overcome resistance to existing therapies makes this scaffold particularly valuable for future drug discovery efforts.[9] The protocols and data presented here provide a foundational guide for researchers to effectively screen, characterize, and advance these promising compounds toward clinical application.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Imidazo[1,2-a]pyrimidines as Antiviral Agents Against Influenza
Audience: Researchers, scientists, and drug development professionals.
Introduction
The continuous evolution of influenza viruses, leading to seasonal epidemics and occasional pandemics, necessitates the development of novel antiviral agents to combat drug resistance and improve treatment outcomes. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising chemotype in the discovery of new anti-influenza therapeutics.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against various influenza A and B virus strains, including those resistant to currently approved drugs like oseltamivir.[1][3][4] This document provides a detailed overview of the application of imidazo[1,2-a]pyrimidines as influenza antiviral agents, including their mechanism of action, structure-activity relationships, and relevant experimental protocols.
Mechanism of Action
This compound-based compounds have been shown to inhibit influenza virus replication through multiple mechanisms of action, primarily by targeting key viral proteins involved in entry and replication.
-
Hemagglutinin (HA) Inhibition: A significant class of imidazo[1,2-a]pyrimidines acts as viral entry inhibitors by targeting the hemagglutinin (HA) glycoprotein (B1211001) on the surface of the influenza virus.[1][3][5] These compounds bind to a cavity in the HA stem region, stabilizing the pre-fusion conformation and preventing the low-pH-induced conformational changes necessary for viral and endosomal membrane fusion.[1][3][5] This mechanism effectively blocks the release of the viral genome into the host cell cytoplasm. This activity has been particularly noted against Group 2 influenza A viruses (e.g., H3 and H7 subtypes).[1][5]
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition: While the core focus of recent research has been on imidazo[1,2-a]pyrimidines as entry inhibitors, related scaffolds like imidazo[1,2-a]pyridines have been specifically designed to inhibit the viral RNA-dependent RNA polymerase (RdRp) complex.[6] These compounds can interfere with the interaction between the PA and PB1 subunits of the polymerase, which is crucial for viral RNA transcription and replication.
-
Nucleoprotein (NP) Inhibition: The related imidazo[1,2-a]pyrazine (B1224502) scaffold has been found to inhibit the influenza virus nucleoprotein (NP).[4] These inhibitors can induce the clustering of NP and prevent its accumulation in the nucleus, thereby disrupting the formation of functional ribonucleoprotein complexes (RNPs).[4]
Data Presentation: Antiviral Activity of this compound Derivatives
The following table summarizes the in vitro antiviral activity of representative this compound and related heterocyclic compounds against various influenza virus strains.
| Compound ID | Scaffold | Target | Influenza Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| K786-0816 | This compound | Hemagglutinin (HA) | H7N1 (pseudovirus) | Viral Entry Assay | 0.67 ± 0.23 | [1][5] |
| Compound 19 | Imidazo[1,2-a]pyridine (B132010) | PA-PB1 Interface (RdRp) | A/PR/8/34 (H1N1) | Bioactivity Assay | 0.95 | [6] |
| Compound 41 | Imidazo[1,2-a]pyridine | PA-PB1 Interface (RdRp) | A/PR/8/34 (H1N1) | Bioactivity Assay | 0.29 | [6] |
| Compound A4 | Imidazo[1,2-a]pyrazine | Nucleoprotein (NP) | A/H1N1/pdm09 (Oseltamivir-resistant) | Phenotypic Screening | Not specified, potent inhibition | [4] |
Mandatory Visualizations
Caption: Antiviral Drug Discovery Workflow.
Caption: HA-Mediated Viral Entry Inhibition.
Caption: Structure-Activity Relationship (SAR) Study Logic.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific influenza strain, cell line, and compounds being tested.
Protocol 1: Pseudovirus-Based Viral Entry Assay
Objective: To determine the inhibitory effect of this compound compounds on influenza virus entry mediated by hemagglutinin (HA).
Principle: This assay utilizes a replication-defective lentiviral or retroviral core (e.g., from HIV-1 or MLV) pseudotyped with influenza HA and neuraminidase (NA) proteins. The viral core carries a reporter gene, such as luciferase or GFP. Inhibition of HA-mediated entry results in a quantifiable reduction in reporter gene expression.
Materials:
-
HEK293T cells (for pseudovirus production)
-
MDCK (Madin-Darby Canine Kidney) cells (for infection)
-
Plasmids: packaging plasmid (e.g., pCMV-ΔR8.2), transfer vector with reporter gene (e.g., pLV-Luc), and expression plasmid for influenza HA.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix in Opti-MEM by combining the packaging, transfer, and HA expression plasmids. Add transfection reagent according to the manufacturer's protocol.
-
Incubate for 20-30 minutes at room temperature and then add the mixture dropwise to the cells.
-
After 48-72 hours post-transfection, harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation (e.g., 3000 rpm for 10 minutes) and filter through a 0.45 µm filter. Aliquot and store at -80°C.
-
-
Infection and Compound Treatment:
-
Seed MDCK cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well. Incubate overnight.
-
Prepare serial dilutions of the test compounds in infection medium (DMEM with 0.5% FBS).
-
Remove the growth medium from the MDCK cells.
-
Pre-incubate the cells with the diluted compounds for 1 hour at 37°C.
-
Add the pseudovirus supernatant to each well. Include "virus only" (positive control) and "cells only" (negative control) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Inhibition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
-
Protocol 2: Plaque Reduction Assay
Objective: To assess the ability of compounds to inhibit the replication and spread of infectious influenza virus.
Principle: This is a functional assay that measures the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of susceptible cells in the presence of the inhibitor.
Materials:
-
MDCK cells
-
Infectious influenza virus stock of known titer (PFU/mL)
-
MEM (Minimum Essential Medium)
-
Trypsin-TPCK (for viral activation)
-
Agarose or Avicel overlay medium
-
Test compounds
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% for cell fixing)
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer on the day of infection.
-
-
Infection:
-
Wash the cell monolayer twice with sterile PBS.
-
Prepare serial dilutions of the virus stock in serum-free MEM. Infect the cells with a dilution calculated to produce 50-100 plaques per well (e.g., 100 PFU).
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Compound Treatment and Overlay:
-
Prepare an overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% Avicel) containing different concentrations of the test compound and 2 µg/mL TPCK-treated trypsin.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the compound-containing overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (MTT or MTS Assay)
Objective: To measure the cytotoxicity of the test compounds on the host cells used in the antiviral assays.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product, which can be quantified by spectrophotometry. A decrease in metabolic activity reflects compound-induced cytotoxicity.
Materials:
-
MDCK cells (or other relevant cell line)
-
96-well plates
-
DMEM with 10% FBS
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add the compound dilutions to the cells. Include "cells only" (no compound) and "medium only" (blank) controls.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
Assay Development:
-
Add MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more promising therapeutic window.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyrimidine-based Anti-inflammatory Drugs
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] This scaffold is a key structural element in several investigational drugs and exhibits a broad spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3][5][6] The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives is particularly noteworthy, with many compounds demonstrating potent and selective inhibition of key inflammatory mediators.[1][7][8]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the development of this compound-based anti-inflammatory drugs. It summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the primary signaling pathways involved in their mechanism of action.
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate several key signaling pathways implicated in the inflammatory response. The primary mechanisms of action identified to date include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: A significant number of this compound derivatives have been developed as selective inhibitors of COX-2.[1][9][10][11] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][12] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12]
-
Modulation of the NF-κB and STAT3 Signaling Pathways: Some this compound derivatives have been shown to exert their anti-inflammatory effects by suppressing the nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.[13][14] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][15] The STAT3 pathway is also involved in inflammatory processes and cell survival.[13][14] Inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and iNOS.[13]
-
Inhibition of p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is another important target for the anti-inflammatory actions of imidazo[1,2-a]pyrimidines.[16] p38 MAP kinase is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16] Inhibition of this kinase can therefore be an effective strategy for treating inflammatory conditions.[16]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative this compound-based anti-inflammatory compounds.
Table 1: In Vitro COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine (B132010) and Benzo[10][11]this compound Derivatives
| Compound ID | Scaffold | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5e | Imidazo[1,2-a]pyridine | 0.05 | - | - | [9] |
| 5f | Imidazo[1,2-a]pyridine | 0.05 | - | - | [9] |
| 5j | Imidazo[1,2-a]pyridine | 0.05 | - | - | [9] |
| 5i | Imidazo[1,2-a]pyridine | - | - | 897.19 | [9] |
| 5n | 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | 0.07 | - | 508.6 | [11] |
| 5a | 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[10][11]this compound | 0.05 | - | >2000 | [10] |
| Celecoxib | Reference Drug | 0.06 | - | - | [10] |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity
| Compound ID | Test Model | ED50 or % Inhibition | Reference |
| 5j | Writhing Test (Analgesic) | ED50 = 12.38 mg/kg | [9] |
| Compound 24 | Carrageenan-induced paw edema | 63.8% inhibition | [1] |
| Ibuprofen | Carrageenan-induced paw edema | 44.3% inhibition | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Caption: Modulation of NF-κB and STAT3 signaling pathways.
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
Caption: General experimental workflow for drug development.
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent Method)
This protocol is based on the use of a fluorescent inhibitor screening assay kit, such as the Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit.
-
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin (B15479496) G2 (PGG2) and a fluorescent probe generates a highly fluorescent product. Inhibition of COX-2 reduces the amount of fluorescent product formed.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric substrate (e.g., ADHP)
-
Arachidonic acid
-
Test compounds (this compound derivatives) and reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare assay buffer, enzyme, and substrate solutions according to the kit manufacturer's instructions.
-
Add 10 µL of various concentrations of the test compound or reference inhibitor to the wells of the 96-well plate.
-
Add 10 µL of the COX-1 or COX-2 enzyme to the wells.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm every minute for 10 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
2. In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
Test compounds and reference drug (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% Carrageenan solution in saline
-
Pletysmometer
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
3. NF-κB p65 Transcription Factor Assay (ELISA-based)
This protocol is for measuring the activation of NF-κB by quantifying the amount of p65 subunit in nuclear extracts that binds to a specific DNA sequence.[13]
-
Principle: An ELISA-based assay where a specific double-stranded DNA sequence containing the NF-κB response element is immobilized on a 96-well plate. The active NF-κB in the nuclear extract binds to this DNA. The p65 subunit is then detected using a specific primary antibody and a HRP-conjugated secondary antibody.
-
Materials:
-
Cell line (e.g., MDA-MB-231, SKOV3, or RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide) for stimulation
-
Test compounds
-
Nuclear extraction kit
-
NF-κB p65 Transcription Factor Assay Kit (e.g., from Abcam)
-
Microplate reader
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 1 hour) to induce NF-κB activation.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.[13]
-
Perform the ELISA assay according to the manufacturer's protocol. This typically involves adding the nuclear extracts to the pre-coated wells, followed by incubation with primary and secondary antibodies, and finally the addition of a developing solution.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the NF-κB p65 DNA-binding activity and determine the inhibitory effect of the test compounds.
-
4. Western Blotting for Signaling Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the NF-κB, STAT3, and p38 MAPK pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Cell line and treatment reagents as described above.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with test compounds and/or LPS as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.
-
This compound derivatives represent a promising class of anti-inflammatory agents with multiple mechanisms of action. The data and protocols presented here provide a framework for the continued development and evaluation of these compounds. Future research may focus on optimizing the potency and selectivity of these derivatives, as well as further elucidating their complex interactions with various inflammatory signaling pathways to develop novel therapeutics for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. Novel Benzo[4,5]this compound derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. This "privileged scaffold" is a common feature in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anti-parasitic properties.[1][2][3][4][5][6] The structural versatility of the imidazo[1,2-a]pyrimidine core allows for the creation of large and diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries. It is designed to guide researchers through the process of primary screening, hit confirmation, and initial mechanism of action studies, with a focus on cancer and kinase inhibitor drug discovery.
Data Presentation
Table 1: Hypothetical Primary HTS Data for an this compound Library
This table represents example data from a primary high-throughput screen of a 10,000-compound this compound library against a target kinase.
| Parameter | Value | Description |
| Library Size | 10,000 | Total number of unique this compound compounds screened. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay wells. |
| Assay Format | 384-well | Miniaturized format for high-throughput screening. |
| Primary Hit Cutoff | >50% Inhibition | Threshold for a compound to be considered a "hit" in the primary screen. |
| Primary Hit Rate | 0.8% | Percentage of compounds from the library that met the primary hit cutoff. |
| Z'-factor | 0.75 | A statistical measure of the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |
| Number of Primary Hits | 80 | Total number of compounds identified as primary hits. |
Table 2: Anticancer Activity of Selected this compound Derivatives
This table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | Cytotoxic | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | Cytotoxic | [7] |
| Compound 3d | MCF-7 (Breast) | 43.4 | Cytotoxic | [7] |
| Compound 4d | MCF-7 (Breast) | 39.0 | Cytotoxic | [7] |
| IP-5 | HCC1937 (Breast) | 45 | PI3K/Akt/mTOR | [8] |
| IP-6 | HCC1937 (Breast) | 47.7 | PI3K/Akt/mTOR | [8] |
| Compound 6 | A375 (Melanoma) | <12 | PI3K/Akt/mTOR | [9] |
| Compound 6 | WM115 (Melanoma) | <12 | PI3K/Akt/mTOR | [9] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | PI3K/Akt/mTOR | [10] |
Table 3: Anti-parasitic Activity of an this compound Derivative
| Compound ID | Parasite | Stage | IC50 (µM) | Reference |
| Compound 24 | Leishmania amazonensis | Amastigote | 6.63 | [2][11] |
Experimental Protocols
High-Throughput Screening for Kinase Inhibitors
This protocol describes a generic, robust biochemical assay to screen for inhibitors of a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
This compound compound library (10 mM in DMSO)
-
Target Kinase (e.g., recombinant human c-KIT)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
Detection Reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin)
-
384-well low-volume, white microplates
-
Plate reader capable of TR-FRET detection
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.
-
Kinase Addition: Add 5 µL of a 2X solution of the target kinase in assay buffer to each well.
-
Compound-Kinase Incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X solution of the biotinylated peptide substrate and ATP in assay buffer to each well.
-
Kinase Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the kinase reaction and initiate the detection by adding 10 µL of the detection reagent mix (containing the Europium-labeled antibody and Streptavidin-APC) to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is for a secondary screen to evaluate the effect of hit compounds on the proliferation and viability of cancer cells.[12]
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[12] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each hit compound.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for high-throughput screening and drug discovery.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Caption: Inhibition of c-KIT receptor signaling by this compound derivatives.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Studypages - Protocol for Initial Screening in the Study of Acute Myeloid Leukemia (AML) [trials.ohsu.edu]
- 3. Synthesis of new imine-/amine-bearing this compound derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2- a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterizations, and Quantum Chemical Investigations on this compound-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazo[1,2-a]pyrimidines as Fluorescent Probes in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Their rigid, planar structure and extended π-conjugated system contribute to their intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes for cellular imaging.[3] These probes offer the potential for real-time, non-invasive monitoring of dynamic cellular processes, aiding in the elucidation of complex biological pathways and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-a]pyrimidine derivatives as fluorescent probes in cellular imaging. It includes a summary of their photophysical properties, synthesis methods, and specific protocols for cellular imaging applications, including ion detection and organelle staining. Additionally, it visualizes key concepts through diagrams of signaling pathways and experimental workflows.
Data Presentation: Photophysical Properties of this compound Fluorescent Probes
The selection of a suitable fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for a selection of this compound and related Imidazo[1,2-a]pyridine (B132010) fluorescent probes to facilitate comparison and selection for specific imaging applications.
| Probe Name/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Target/Application | Reference |
| 2-Aryl this compound (unsubstituted aryl) | 230 | 414.8 | Not Reported | Not Reported | General Fluorophore | [4] |
| 2-(4'-Chlorophenyl) this compound | 250 | 416.5 | Not Reported | Not Reported | General Fluorophore | [4] |
| 2-(4'-Methoxyphenyl) this compound | 229 | 415.2 | Not Reported | Not Reported | General Fluorophore | [4] |
| Fused Imidazopyridine 5 | ~350 | ~460 | Not Reported | Not Reported | Fe³⁺ ('turn-on') and Hg²⁺ ('turn-off') Detection | [5][6] |
| IPPA (2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate) | 330 | 450 (after reaction) | Not Reported | Not Reported | Cysteine Detection | [7] |
| 4-(Aryl)benzo[3][8]this compound-3-carbonitriles | 350-400 | 450-550 | Up to 0.61 | Not Reported | Aggregation-Induced Emission (AIE) Probes | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl Imidazo[1,2-a]pyrimidines
This protocol describes a common method for the synthesis of the this compound core structure.[10][11]
Materials:
-
α-Bromoacetophenone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1 eq.) in ethanol.
-
Add sodium bicarbonate (2 eq.) to the solution.
-
To this stirring suspension, add the respective α-bromoacetophenone derivative (1 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl this compound.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Live-Cell Imaging for Detection of Ferric (Fe³⁺) and Mercuric (Hg²⁺) Ions
This protocol is adapted from procedures for using fused Imidazo[1,2-a]pyridine probes for the detection of Fe³⁺ and Hg²⁺ in living cells.[5][6]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound-based Fe³⁺/Hg²⁺ probe (e.g., Fused Imidazopyridine 5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
FeCl₃ and HgCl₂ stock solutions
-
Glass-bottom cell culture dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells in glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO. Prepare working solutions by diluting the stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove any unbound probe.
-
-
Ion Treatment:
-
For Fe³⁺ detection, incubate the stained cells with a solution of FeCl₃ in PBS at various concentrations for 15-30 minutes.
-
For Hg²⁺ detection, incubate the stained cells with a solution of HgCl₂ in PBS at various concentrations for 15-30 minutes.
-
Include a control group of cells not treated with the ions.
-
-
Fluorescence Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use an appropriate filter set for the specific probe (e.g., excitation around 350 nm and emission around 460 nm for Fused Imidazopyridine 5).
-
Capture images of both the control and ion-treated cells.
-
-
Data Analysis: Analyze the fluorescence intensity of the images. A "turn-on" response (increase in fluorescence) is expected for Fe³⁺, while a "turn-off" response (decrease in fluorescence) is expected for Hg²⁺.
Protocol 3: General Protocol for Staining Cellular Organelles
This is a generalized protocol that can be adapted for staining specific organelles using novel this compound probes. Optimization of probe concentration and incubation time is crucial.
Materials:
-
Adherent cells (e.g., A549, MCF-7)
-
Complete cell culture medium
-
PBS
-
This compound-based organelle probe
-
DMSO
-
Paraformaldehyde (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for fixed-cell imaging)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Confocal or widefield fluorescence microscope
Procedure for Live-Cell Imaging:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of the probe in DMSO and dilute to the desired working concentration (typically 1-20 µM) in pre-warmed culture medium.
-
Staining: Remove the culture medium, wash cells once with PBS, and add the probe-containing medium. Incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed medium and image the cells immediately using the appropriate filter sets on the microscope.
Procedure for Fixed-Cell Imaging:
-
Follow steps 1-3 from the live-cell imaging protocol.
-
Fixation: After staining, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (if required for the probe to access intracellular targets): Incubate cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium, optionally containing DAPI for nuclear staining.
-
Imaging: Image the cells using a fluorescence microscope.
Signaling Pathway Visualization
This compound derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis.[12]
Conclusion
This compound-based fluorescent probes represent a versatile and promising class of tools for cellular imaging. Their tunable photophysical properties, coupled with their amenability to chemical modification, allow for the development of probes targeted to specific ions, biomolecules, and cellular organelles. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals to facilitate the application of these powerful probes in their studies, ultimately contributing to a deeper understanding of cellular biology and the advancement of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Detection of Fe3+ and Hg2+ Ions by Using High Fluorescent Carbon Dots Doped With S And N as Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Imidazo[1,2-a]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[1] This structural feature has led to the discovery of a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and Imidazo[1,2-a]pyrimidines represent a promising scaffold for this purpose.[1][5]
These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of novel Imidazo[1,2-a]pyrimidine derivatives. The described methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and comparability of results.[5][6] The protocols cover essential in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity.
Data Presentation
The following tables summarize exemplary quantitative data obtained from the evaluation of hypothetical this compound derivatives against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| IMP-001 | 16 | 32 | 64 |
| IMP-002 | 8 | 16 | 32 |
| IMP-003 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| MBC (µg/mL) | MBC (µg/mL) | |
| IMP-001 | 32 | 64 |
| IMP-002 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Table 3: Anti-biofilm Activity of IMP-002
| Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 4 | 25 | 10 |
| 8 (MIC) | 55 | 20 |
| 16 (2x MIC) | 80 | 45 |
| 32 (4x MIC) | 95 | 60 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a widely used and standardized technique for determining the MIC of novel compounds.[5][7]
Protocol: Broth Microdilution Method
-
Preparation of Materials:
-
Test this compound compounds.
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial or fungal strains of interest.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[5]
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[8]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform a 2-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate.[5]
-
Typically, 100 µL of broth is added to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.[5]
-
Well 11 serves as the growth control (no antimicrobial agent).[5]
-
Well 12 serves as the sterility control (no inoculum).[5]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial or fungal growth (turbidity).
-
The MIC is the lowest concentration of the this compound at which there is no visible growth.[5]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined as a subsequent step after the MIC assay.
Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9]
-
From each of these wells, aspirate a 10-20 µL aliquot.
-
-
Plating and Incubation:
-
Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism and helps to differentiate between bactericidal and bacteriostatic effects.[10][11] A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the number of viable bacteria.[10][12]
Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth as described for the MIC assay.
-
Prepare tubes containing the broth with the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the antimicrobial agent.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control.
-
Determine the time required for a 3-log10 reduction in the bacterial count to assess bactericidal activity.[12]
-
Anti-Biofilm Activity Assay
Bacterial biofilms are a major concern in clinical settings due to their increased resistance to antimicrobial agents.[13] This protocol outlines a method to assess the ability of Imidazo[1,2-a]pyrimidines to inhibit biofilm formation and eradicate established biofilms.
Protocol: Crystal Violet Staining Method
-
Biofilm Formation:
-
Grow the test bacteria in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) overnight.
-
Dilute the overnight culture to a 0.5 McFarland standard and then further dilute it in the growth medium.
-
Add 200 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottomed microtiter plate.
-
For biofilm inhibition, add various concentrations of the this compound compound at the same time as the bacterial suspension.
-
For biofilm eradication, incubate the plate for 24 hours to allow for biofilm formation before adding the compound.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining and Quantification:
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition or eradication is calculated relative to the control wells (no compound).
-
Visualizations
Experimental Workflows
Caption: Workflow for evaluating antimicrobial activity.
Logical Relationship of Key Antimicrobial Parameters
Caption: Relationship between key antimicrobial parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. protocols.io [protocols.io]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
Design and Synthesis of Imidazo[1,2-a]pyrimidine-based Antitubercular Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of Imidazo[1,2-a]pyrimidine-based compounds as potential antitubercular agents. The content is structured to guide researchers through the key stages of discovery and preclinical assessment of this promising class of molecules.
Introduction and Rationale
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the development of novel therapeutics to combat drug-resistant strains. The this compound scaffold has emerged as a promising heterocyclic core for the development of new antitubercular agents. This scaffold is a bioisosteric analog of the more extensively studied Imidazo[1,2-a]pyridines, which have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The replacement of the pyridine (B92270) ring with a pyrimidine (B1678525) ring can modulate the physicochemical and pharmacokinetic properties of the compounds, potentially leading to improved drug candidates.
The primary mechanism of action for many compounds within the broader imidazopyridine/pyrimidine class is the inhibition of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[1][2] This inhibition disrupts cellular respiration and ATP synthesis, ultimately leading to bacterial cell death.
Design Strategy: Molecular Hybridization and Structure-Activity Relationships (SAR)
The design of novel this compound-based antitubercular agents often employs a molecular hybridization strategy. This approach involves combining the core this compound scaffold with various pharmacophoric fragments known to contribute to antitubercular activity.
A key structural feature for potent activity is the presence of a carboxamide group at the 3-position of the this compound ring. Structure-activity relationship (SAR) studies on the closely related imidazo[1,2-a]pyridine (B132010) series have shown that the nature of the substituent on the amide nitrogen significantly influences the antitubercular potency.[3][4] For instance, bulky and lipophilic groups on the amide side chain have been associated with enhanced activity.[3]
The substitution pattern on the this compound core itself is also critical. For example, small alkyl groups, such as methyl, at the 2- and 6-positions can contribute to potent activity.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro antitubercular activity of representative this compound and, for comparison, Imidazo[1,2-a]pyridine derivatives against M. tuberculosis.
Table 1: Antitubercular Activity of a 2,6-dimethylthis compound-3-carboxamide Derivative [5][6]
| Compound ID | Core Scaffold | R Group (on 3-carboxamide) | MIC (µM) vs. M. tuberculosis H37Rv (replicating) | MIC (µM) vs. M. tuberculosis (non-replicating) |
| 1 | This compound | 4-Chlorobenzyl | 1.1 | 1.9 |
Table 2: Comparative Antitubercular Activity against Drug-Resistant M. tuberculosis Strains [5][6]
| Compound ID | Core Scaffold | MIC (µM) vs. MDR-TB | MIC (µM) vs. XDR-TB |
| 1 | This compound | 0.5 - 2.2 | 0.5 - 1.1 |
Table 3: Antitubercular Activity of this compound-Linked Hybrid Compounds [7]
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| T5 | H | H | 2-pyridyl | 3.12 |
| T11 | CH3 | H | 4-pyridyl | 0.8 |
| T18 | H | H | 4-pyrimidinyl | 3.12 |
Experimental Protocols
General Synthetic Protocol for this compound-3-carboxamides
This protocol is adapted from the synthesis of analogous Imidazo[1,2-a]pyridine derivatives and can be applied to the pyrimidine series.[5][6]
Step 1: Synthesis of Ethyl 2,6-dimethylthis compound-3-carboxylate
-
To a solution of 2-amino-4,6-dimethylpyrimidine (B23340) in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired ester.
Step 2: Hydrolysis to 2,6-dimethylthis compound-3-carboxylic acid
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol (B145695) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the carboxylic acid intermediate.
Step 3: Amide Coupling to Yield Target this compound-3-carboxamides
-
To a solution of the carboxylic acid in a dry aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA).
-
Stir the mixture for a few minutes before adding the desired amine.
-
Continue stirring at room temperature for 12-24 hours.
-
After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the final compound by column chromatography or recrystallization.
Protocol for Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
M. tuberculosis H37Rv culture
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Sterile deionized water
Procedure:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth to get the final inoculum.
-
Plate Setup:
-
Add 200 µL of sterile water to the perimeter wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to all test wells.
-
Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to the first well of each row and perform 2-fold serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the serially diluted compounds. The final volume in each well will be 200 µL.
-
Controls: Include a drug-free control (inoculum only) and a sterility control (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 30 µL of Alamar Blue reagent to each well.
-
Final Incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Signaling Pathway and Mechanism of Action
The primary target of many antitubercular imidazo-fused heterocycles is the QcrB subunit of the cytochrome bcc complex, which is part of the electron transport chain. Inhibition of QcrB disrupts the proton motive force, leading to a depletion of ATP and ultimately bacterial death.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Imidazo[1,2-a]pyrimidines in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold, a nitrogen-fused heterocyclic system, is gaining significant attention in agricultural research due to its diverse biological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as herbicides, fungicides, and even as agents to protect plants against viral infections.[2][4][5] This document provides a comprehensive overview of the current applications of imidazo[1,2-a]pyrimidines in agriculture, complete with experimental protocols and quantitative data to facilitate further research and development in this promising area.
Herbicidal Applications
Imidazo[1,2-a]pyridine (B132010) derivatives, close structural relatives of imidazo[1,2-a]pyrimidines, have been synthesized and evaluated for their phytotoxic effects on various weeds and crops.[4] These studies aim to identify novel compounds with potent herbicidal activity, potentially offering new modes of action to combat herbicide resistance.
Application Note: Phytotoxicity of Imidazo[1,2-a]pyridine Derivatives
A study involving several newly synthesized imidazo[1,2-a]pyridine derivatives revealed significant phytotoxic activity. The compounds were tested for their ability to inhibit the growth of wheat coleoptiles and the germination and growth of important agricultural seeds.[4] A clear structure-activity relationship was established, indicating that the presence of halogen groups (specifically ortho-Br or -Cl) on the aromatic ring, combined with a cyclohexylamine (B46788) group, is crucial for high phytotoxicity.[4] Notably, the most active compounds demonstrated stronger inhibition at a concentration of 300 μM than the commercial herbicides diuron (B1670789) and glyphosate (B1671968) at 1000 μM in the wheat coleoptile elongation assay.[4] Further testing on weeds such as Bidens pilosa, Urochloa decumbens, and Panicum maximum confirmed the herbicidal potential, with root growth being the most significantly inhibited factor.[4]
Quantitative Data: Herbicidal Activity
Table 1: Effect of Imidazo[1,2-a]pyridine Derivatives on Wheat Coleoptile Elongation [4]
| Compound | Concentration (μM) | Inhibition (%) |
| Most Active Derivative * | 1000 | > 80 |
| 300 | > 70 | |
| 100 | ~ 50 | |
| Diuron (Commercial Herbicide) | 1000 | 49 |
| Glyphosate (Commercial Herbicide) | 1000 | 48 |
Data estimated from graphical representations in the source material. The most active compounds contained an ortho-Br or -Cl on the imidazo[1,2-a]pyridine ring and a cyclohexyl group.
Table 2: Phytotoxicity of the Most Active Imidazo[1,2-a]pyridine Derivative on Weed Growth under Hydroponic Conditions [4]
| Weed Species | Growth Parameter | Inhibition (%) |
| Bidens pilosa | Root Growth | High |
| Urochloa decumbens | Root Growth | High |
| Panicum maximum | Root Growth | High |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR) [4]
-
Reaction Setup: In a 0.5–2.0 mL microwave reaction vial, combine 2-aminopyridine (B139424) (0.50 mmol), the desired aldehyde (0.50 mmol), isocyanide (0.50 mmol), and phosphotungstic acid hydrate (B1144303) (HPW) (0.01 mmol, 2 mol %) in ethanol (B145695) (0.5 mL).
-
Microwave Irradiation: Place the vial in a microwave reactor (e.g., Biotage Initiator+) and heat to 120 °C for 30 minutes with magnetic stirring.
-
Reaction Monitoring: After cooling to room temperature, confirm the consumption of reactants using thin-layer chromatography (TLC) with a mixture of ethyl acetate/hexane as the mobile phase.
-
Purification: Purify the resulting product using appropriate chromatographic techniques.
Protocol 2: Phytotoxicity Bioassay (Wheat Coleoptile Elongation) [4]
-
Seed Preparation: Sterilize wheat seeds (Triticum aestivum) with 1% sodium hypochlorite (B82951) solution for 15 minutes, then wash thoroughly with distilled water.
-
Germination: Germinate the seeds on moist filter paper in the dark at 25 °C for 3 days.
-
Coleoptile Sectioning: On the third day, under a dim green light, cut 10 mm sections from the sub-apical region of the etiolated coleoptiles.
-
Incubation: Place the coleoptile sections in test tubes containing a phosphate (B84403) buffer solution (pH 6.0), sucrose, and the test compound at various concentrations (10, 30, 100, 300, and 1000 μM).
-
Growth Measurement: Incubate the test tubes on a rotary shaker at 25 °C in the dark for 24 hours. Measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage of inhibition or stimulation compared to a control group containing no test compound.
Experimental Workflow: Phytotoxicity Screening
Caption: Workflow for synthesis and herbicidal screening.
Antifungal Applications
This compound derivatives have been investigated for their antifungal properties, showing activity against a range of fungal species.[1][3][6] This makes them candidates for the development of new agricultural fungicides to protect crops from fungal diseases.
Application Note: In Vitro Antifungal Activity
Studies have demonstrated the antimycotic potential of imidazo[1,2-a]pyrimidines.[1] While much of the recent research has focused on human pathogens like Candida albicans, earlier work has shown activity against fungi relevant to agriculture.[1][7] For instance, a study on 42 substituted imidazo[1,2-a]pyrimidines reported their in vitro antifungal activity against several fungal strains using an agar (B569324) dilution method.[8] The mechanism of action for azole-based antifungals, a class to which these compounds are related, often involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis in fungi.[1]
Quantitative Data: Antifungal Activity
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Fungal Strains [8]
| Fungal Strain | Compound Series | MIC Range (μg/mL) |
| Aspergillus spp. | Substituted Imidazo[1,2-a]pyrimidines | Varies with substitution |
| Penicillium spp. | Substituted Imidazo[1,2-a]pyrimidines | Varies with substitution |
| Rhizopus spp. | Substituted Imidazo[1,2-a]pyrimidines | Varies with substitution |
| Candida albicans | Newly Synthesized Derivatives | Potential activity suggested by docking |
Specific MIC values for individual compounds against agricultural fungi require consulting the detailed results of the cited study.
Experimental Protocols
Protocol 3: General Synthesis of 2-Substituted Imidazo[1,2-a]pyrimidines [8]
-
Reaction Setup: Add a solution of 2-aminopyrimidine (B69317) in dry dimethyl ether (DME) to a mixture of the appropriate α-bromoketone in DME.
-
Reflux: Reflux the reaction mixture for the required duration.
-
Isolation: After cooling, filter the resulting precipitate.
-
Purification: Concentrate the filtrate and purify the residue using recrystallization or chromatography to obtain the desired 2-substituted this compound.
Protocol 4: Antifungal Susceptibility Testing (Agar Dilution Method) [8]
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Media Preparation: Prepare serial dilutions of the compounds in distilled water and add them to molten agar medium (e.g., Sabouraud Dextrose Agar) to achieve the final desired concentrations.
-
Inoculation: Pour the agar mixture into Petri dishes. Once solidified, inoculate the plates with a standardized suspension of the fungal test strains.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Experimental Workflow: Antifungal Screening
Caption: Workflow for synthesis and antifungal screening.
Antiviral Applications against Plant Viruses
Recent research has expanded the agricultural applications of related scaffolds to include antiviral activity. Imidazo[1,2-a]pyridine derivatives have been developed as potential agents against the Tomato Spotted Wilt Virus (TSWV), a significant threat to various crops worldwide.[5]
Application Note: Plant Immunity Induction against TSWV
A series of imidazo[1,2-a]pyridine mesoionics incorporating sulfonyl piperazine (B1678402) moieties were synthesized and tested for their bioactivity against TSWV.[5] Several of these derivatives demonstrated protective effects. The most promising compound, Z40, exhibited a half-maximal effective concentration (EC50) for protection that was superior to the commercial controls ningnanmycin (B12329754) and vanisulfane.[5] The study suggests that Z40 does not act directly on the virus but functions as a plant immunomodulator. It appears to enhance the plant's defense mechanisms by promoting the activity of defense-related enzymes and mediating the oxidative phosphorylation pathway, thereby enabling the plant to better resist the viral infection.[5]
Quantitative Data: Antiviral Activity
Table 4: Protective Efficacy of Imidazo[1,2-a]pyridine Derivative Z40 against TSWV [5]
| Compound | EC50 (μg/mL) |
| Z40 | 252 |
| Ningnanmycin (Control) | 332 |
| Vanisulfane (Control) | 523 |
Proposed Mechanism of Action
The antiviral effect of compound Z40 is proposed to be indirect, functioning through the activation of the plant's innate immune system.
Caption: Proposed mechanism of antiviral action.
Insecticidal Applications
While research on the insecticidal properties of imidazo[1,2-a]pyrimidines is less extensive, studies on isomeric structures like imidazo[4,5-b]pyridines have shown promising results, suggesting that the broader class of imidazopyrimidines is worth investigating for insect control.[9]
Application Note: Activity of Related Imidazo-Pyridine Scaffolds
A series of imidazo[4,5-b]pyridine compounds were synthesized and showed excellent insecticidal activities against major agricultural pests like the brown planthopper (Nilaparvata lugens) and the armyworm (Mythimna separata).[9] For example, compound 10a in the study achieved 100% mortality against M. separata and Plutella xylostella at a concentration of just 1 mg/L.[9] These findings highlight the potential for developing potent insecticides by exploring different isomers and substitutions on the core imidazo-pyridine/pyrimidine structure.[9]
Quantitative Data: Insecticidal Activity of Imidazo[4,5-b]pyridine Derivatives
Table 5: Mortality Rates of Imidazo[4,5-b]pyridine Derivatives against Pest Insects [9]
| Compound | Target Insect | Concentration (mg/L) | Mortality (%) |
| 8n | Nilaparvata lugens | 5 | 46.85 |
| 10a | Mythimna separata | 1 | 100 |
| 10a | Plutella xylostella | 1 | 100 |
| Oxazosulfyl (Control) | Nilaparvata lugens | 5 | 0 |
| Oxazosulfyl (Control) | Mythimna separata | 1 | 0 |
| Oxazosulfyl (Control) | Plutella xylostella | 1 | 96.67 |
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Imidazo[1,2- a]pyridines Containing Sulfonyl Piperazines as Potential Antivirals against Tomato Spotted Wilt Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo(1,2-a)pyridine anthelmintic and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity in vitro of some this compound derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Imidazo[1,2-a]pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of Imidazo[1,2-a]pyrimidines.
Troubleshooting Guide: Overcoming Low Yields
Low yields in Imidazo[1,2-a]pyrimidine synthesis can arise from various factors related to starting materials, reaction conditions, and work-up procedures. This guide addresses common issues and provides potential solutions.
Problem 1: Low or No Product Formation in Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-a]pyrimidines. However, its efficiency can be sensitive to several parameters.
| Potential Cause | Troubleshooting Suggestion |
| Poor Catalyst Performance | The choice and amount of catalyst are crucial. While various Brønsted and Lewis acids can be used, their effectiveness varies. Scandium triflate (Sc(OTf)₃) is often effective.[1] Consider screening different catalysts like Yb(OTf)₃, In(OTf)₃, or even cheaper alternatives like gadolinium(III) triflate.[2] Acetic acid has also been used successfully.[3] |
| Sub-optimal Solvent | The solvent can significantly influence the reaction rate and yield. Methanol and ethanol (B145695) are commonly used.[4] In some cases, co-solvents like DMSO may improve conversion rates.[3] For certain protocols, green solvents are also an option.[5] |
| Incorrect Reaction Temperature | Temperature plays a critical role. While some GBB reactions proceed at room temperature, others require heating.[4][6] Microwave irradiation can sometimes accelerate the reaction and improve yields.[6][7] |
| Unsuitable Aldehyde or Isocyanide | The electronic properties of the aldehyde and isocyanide can impact the reaction's success. Electron-poor aromatic aldehydes may not perform well.[1] |
| Presence of Water | Water can interfere with the reaction. The use of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields.[8] |
Problem 2: Low Yields in Traditional Cyclocondensation Reactions (e.g., Hantzsch-type synthesis)
Traditional methods often involve the cyclocondensation of an α-haloketone with a 2-aminopyrimidine (B69317).
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Catalyst or Base | The choice of catalyst or base is important. Catalysts like neutral Al₂O₃, KI, K₂CO₃, PTSA, and NaHCO₃ have been used.[9] Basic Al₂O₃ has been explored as an environmentally friendly option, though it may lead to lower yields in some cases.[10] |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to side product formation and degradation of starting materials or products.[7] Consider optimizing the temperature and reaction time. |
| Solvent Effects | The choice of solvent can impact the solubility of reactants and the reaction rate. Toluene and dioxane have been used, but may require long reaction times.[11] Solvents like DMF and MeCN can sometimes lead to complex mixtures.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Imidazo[1,2-a]pyrimidines?
A1: The most prevalent methods include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving an aminopyrimidine, an aldehyde, and an isocyanide.[7][8]
-
Hantzsch-type Synthesis: This traditional method involves the cyclo-condensation of α-functionalized carbonyl compounds with 2-aminopyrimidine.[9]
-
Other Multicomponent Reactions: Various other multicomponent strategies have been developed, for instance, reacting 2-aminopyrimidine, a ketone, and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in one pot.[9]
-
Catalyst-Free Methods: Some protocols describe the synthesis without the need for a catalyst, often under specific solvent and temperature conditions.[9]
Q2: How can I improve the regioselectivity of my synthesis?
A2: Regioselectivity can be a challenge, especially with unsymmetrical starting materials. A facile and environmentally benign protocol for the regioselective synthesis of diversely substituted imidazo[1,2-a]pyrimidines has been described via a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine in DCM, which proceeds without a catalyst.[9]
Q3: Are there any "green" or environmentally friendly synthesis methods available?
A3: Yes, several green chemistry approaches have been developed. These include:
-
Using green solvents.[5]
-
Employing catalysts like gold nanoparticles.[5]
-
Utilizing catalyst-free conditions when possible.[9]
-
Microwave-assisted synthesis, which can reduce reaction times and energy consumption.[7][12]
Q4: Can microwave irradiation be used to improve yields and reduce reaction times?
A4: Absolutely. Microwave-assisted synthesis has been shown to be an efficient method for preparing Imidazo[1,2-a]pyridine derivatives, often leading to significantly reduced reaction times and enhanced product yields.[6][12]
Quantitative Data Summary
The following tables summarize reaction yields under different conditions as reported in the literature.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetone (B3395972) | Room Temp | 24 | 25 | [9] |
| 2 | Toluene | Boiling | 12 | 25-35 | [11] |
| 3 | Dioxane | Boiling | 12 | 25-35 | [11] |
Table 2: Catalyst Comparison for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Yield (%) | Reference |
| Sc(OTf)₃ | High | [1][2] |
| TsOH | Lower than Sc(OTf)₃ | [1] |
| Yb(OTf)₃ | Up to 87% | [4] |
| TFA | Up to 87% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Gram-Scale Preparation of 2-phenylthis compound
This protocol is a conventional method for synthesizing the core this compound structure.[13]
-
A mixture of 2-Aminopyrimidine (0.1 mol) and 2-Bromoacetophenone (0.1 mol) in acetone (100 ml) is stirred overnight at ambient temperature.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is filtered.
-
The filtered solid is washed with acetone to yield 2-phenylthis compound.
Protocol 2: One-Pot, Two-Step Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is an optimized, scalable process for producing 3-aminoimidazo[1,2-a]pyrazines, a related and structurally similar class of compounds, which highlights key considerations for the GBB reaction.[8]
-
Combine the aminopyrazine, aldehyde, and a Lewis acid catalyst (e.g., BF₃·MeCN) in a suitable solvent.
-
Add a dehydrating agent like trimethyl orthoformate.
-
Add the isocyanide to the reaction mixture.
-
The reaction can be carried out as a one-pot, two-step process, achieving high yields.
Visualizations
Caption: A generalized experimental workflow for the one-pot synthesis of Imidazo[1,2-a]pyrimidines.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of an this compound derivative on a kinase.
References
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
- 10. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the aqueous solubility of Imidazo[1,2-a]pyrimidine derivatives.
Topic: Improving the Aqueous Solubility of Imidazo[1,2-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility with this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do many this compound derivatives exhibit low aqueous solubility?
A1: Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that are often rigid, planar, and possess aromatic character.[1][2] These structural features can lead to strong crystal lattice energy, where the molecules pack tightly together in a solid state, making it difficult for water molecules to solvate them. Furthermore, depending on the substituents, these molecules can be highly lipophilic (hydrophobic), which further limits their affinity for aqueous media.[3] A molecule's dipole moment, which reflects charge distribution, also affects properties like solubility.[4]
Q2: My compound is "crashing out" of solution during my in vitro assay. What are my immediate options?
A2: This is a classic sign of poor solubility. For immediate troubleshooting in an assay environment, consider these steps:
-
Optimize Co-solvent Concentration: If you are using a stock solution in a solvent like DMSO, ensure the final concentration in your aqueous assay buffer is as low as possible, typically below 1%.
-
Incorporate Surfactants or Proteins: For cell-based or biochemical assays, adding a small, non-interfering concentration of a surfactant (e.g., Tween-80) or a protein like Bovine Serum Albumin (BSA) can help maintain the compound's solubility.[5]
-
pH Adjustment: If your derivative has ionizable functional groups, you can try adjusting the pH of the assay buffer to favor the more soluble, ionized form of the compound.[6]
If these quick fixes are insufficient or interfere with the assay, a more robust formulation or chemical modification strategy is necessary.
Solubility Enhancement Strategies
There are two primary avenues for improving the solubility of a lead compound: Chemical Modification and Advanced Formulation . The optimal path depends on the stage of your drug discovery program.
Chemical Modification (Lead Optimization)
During lead optimization, the core structure of the this compound can be modified to enhance its physicochemical properties. The goal is to introduce features that increase polarity or disrupt crystal packing without sacrificing potency.
Q3: How can I chemically modify my this compound scaffold to improve solubility?
A3: Structure-Activity Relationship (SAR) studies are crucial. Key strategies often involve:
-
Introducing Polar/Ionizable Groups: Adding polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a pyridyl group) can significantly increase polarity and the potential for hydrogen bonding with water.[5][7]
-
Disrupting Planarity and Symmetry: Highly planar and symmetrical molecules tend to have higher melting points and lower solubility due to efficient crystal packing. Introducing substituents that force a twist in the molecular geometry can disrupt this packing and improve solubility.[3]
-
Balancing Lipophilicity: While increasing lipophilicity can sometimes enhance potency, it generally decreases aqueous solubility.[5] A careful balance must be struck. Replacing lipophilic groups (e.g., a large alkyl chain) with smaller, more polar, or ionizable groups is a common and effective strategy.[5]
Illustrative SAR Data for Solubility Enhancement (Imidazo[1,2-a]pyridine Analogues)
Disclaimer: The following data is for the closely related Imidazo[1,2-a]pyridine scaffold. While not identical, the principles of how substituents affect solubility are highly transferable to the this compound core.
| Compound ID | R Group Modification | cLogP (Calculated) | Aqueous Solubility (µM) | Reference |
| Parent | -H | 4.5 | < 1 | [5] |
| Analog 1 | Introduction of a polar sulfonyl group | 3.8 | 25 | [5] |
| Analog 2 | Addition of a 2-pyridyl group | 3.5 | 50 | [5][7] |
| Analog 3 | Conversion to a carboxamide | 3.2 | > 100 | [5] |
This table illustrates how systematic chemical modifications can lead to significant improvements in aqueous solubility.
Advanced Formulation Strategies
For a fixed chemical entity, formulation techniques can dramatically improve solubility and bioavailability. These methods are applicable from late-stage discovery through clinical development.
Q4: What advanced formulation techniques are effective for this class of compounds?
A4: Several well-established techniques can be used to formulate poorly soluble drugs like this compound derivatives.[6] Key approaches include solid dispersions, nanosuspensions, and cyclodextrin (B1172386) complexation.
This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8]
-
Mechanism: The drug is molecularly dispersed or exists as amorphous nanoparticles within a hydrophilic carrier (often a polymer). This prevents the formation of a stable crystal lattice, and the carrier helps to wet and dissolve the drug upon contact with aqueous media.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[8]
-
Preparation Methods: Solvent evaporation, melting (fusion), and kneading are common methods.[8]
This approach focuses on reducing the particle size of the drug to the nanometer range.[9][10]
-
Mechanism: According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which in turn increases the saturation solubility and dissolution velocity of the compound.[11][12]
-
Key Advantages: Applicable to drugs that are poorly soluble in both aqueous and organic media. The resulting formulation can sometimes be suitable for intravenous administration.[9][11]
-
Preparation Methods: Top-down approaches like media milling and high-pressure homogenization, or bottom-up methods like precipitation.[11]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13]
-
Mechanism: The lipophilic this compound molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the drug.[15]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).[16]
-
Preparation Methods: Co-evaporation, kneading, and co-grinding are effective lab-scale methods.[17]
Visual Guides and Workflows
Decision Workflow for Addressing Solubility Issues
Caption: A decision tree for researchers facing solubility challenges.
Experimental Workflow: Cyclodextrin Inclusion Complex
Caption: Workflow for preparing an inclusion complex via the kneading method.
Key Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)
-
Preparation of Pre-suspension:
-
Disperse the this compound derivative in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC).
-
Use a high-shear stirrer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 15-30 minutes to form a coarse suspension. This step reduces the initial particle size and ensures uniform wetting.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply pressures in the range of 500 to 1500 bar.
-
Run the process for 10-20 cycles, monitoring temperature to avoid thermal degradation of the compound. Cooling is often required.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is typically a mean particle size below 500 nm with a PDI < 0.3.
-
Assess the physical stability of the nanosuspension over time.
-
Determine the increase in saturation solubility by separating the nanoparticles via ultracentrifugation and measuring the concentration of the dissolved drug in the supernatant.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Select a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the this compound derivative and the carrier (e.g., PVP K30) are soluble.
-
Dissolve the drug and carrier in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator (rotovap) under reduced pressure. Maintain a controlled temperature (e.g., 40°C) to create a thin film of the solid dispersion on the flask wall.
-
Further dry the film under vacuum for 12-24 hours to remove any residual solvent.
-
-
Post-Processing:
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the material using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug within the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform dissolution studies to compare the release profile of the solid dispersion against the pure, unprocessed drug.
-
References
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrpub.org [hrpub.org]
- 11. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. ijpsr.com [ijpsr.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Optimization of C-H Functionalization of Imidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the C-H functionalization of Imidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for C-H functionalization on the this compound scaffold and why?
A1: The C3 position of the imidazole (B134444) ring is the most common and electronically favored site for C-H functionalization. This is due to the electron-rich nature of the imidazole ring, which makes the C3 position susceptible to electrophilic attack and various catalytic C-H activation processes.[1][2][3][4][5][6] The development of methods for functionalization at other positions, while possible, often requires specific catalysts or directing groups to overcome the inherent reactivity of the C3 position.[1]
Q2: My palladium-catalyzed C-H arylation is giving a low yield. What are the initial checks I should perform?
A2: When troubleshooting a low-yielding C-H arylation, a systematic evaluation of several factors is crucial.[7]
-
Purity of Starting Materials: Ensure the this compound substrate, aryl halide, and any reagents are of high purity. Impurities can poison the catalyst or lead to side reactions.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Moisture can react with the base and some organometallic intermediates, leading to decreased yield. Use anhydrous solvents and oven-dried glassware.
-
Integrity of the Catalyst: Verify the activity of your palladium source and ligand. Consider using a fresh batch if there are any doubts.
Q3: How does the choice of catalyst and ligand impact the outcome of the C-H functionalization?
A3: The catalyst and ligand system is critical for a successful reaction. The ligand stabilizes the metal center (commonly palladium) and modulates its reactivity and selectivity. For instance, in palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction's efficiency.[7]
Q4: I am observing a mixture of isomers. How can I improve the regioselectivity of the reaction?
A4: Achieving high regioselectivity can be a significant challenge, as reactions can often yield a mixture of isomers.[7] To improve regioselectivity:
-
Catalyst and Ligand Selection: The steric and electronic properties of the ligand can significantly influence which C-H bond is activated. Screening different ligands is a common strategy.
-
Directing Groups: In some cases, installing a directing group on the this compound scaffold can force the functionalization to occur at a specific position.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regioselectivity of the reaction. Systematic optimization of these parameters is recommended.
Q5: Should I consider using a protecting group for the pyrimidine (B1678525) nitrogen?
A5: The lone pair of electrons on the pyrimidine nitrogen can coordinate with metal catalysts, potentially inhibiting their activity or altering the reaction pathway.[7] If you suspect catalyst inhibition is a problem, using a protecting group might be beneficial. Common strategies include conversion to an N-oxide, which also alters the electronic properties of the ring and can direct functionalization to different positions.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst and ligand.- Consider an alternative palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).- For Pd(0)-mediated reactions, ensure the pre-catalyst is properly activated. |
| Suboptimal Base | - Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Consider organic bases (e.g., triethylamine, DBU) if compatible with the reaction. |
| Inappropriate Solvent | - Screen a range of polar aprotic solvents such as DMF, DMAc, dioxane, or toluene.[8] |
| Incorrect Temperature | - C-H activation often requires elevated temperatures. Optimize the reaction temperature, typically in the range of 80-150 °C.[3] |
| Poor Substrate Reactivity | - Electron-withdrawing groups on the this compound ring can deactivate it towards C-H functionalization. Consider using a more reactive coupling partner or a more active catalyst system. |
| Moisture or Oxygen Contamination | - Ensure all glassware is oven-dried.- Use anhydrous solvents.- Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Intrinsic Reactivity | - The C3 position is electronically favored. To target other positions, a change in strategy may be needed. |
| Steric Hindrance | - If the target C-H bond is sterically hindered, consider using a smaller ligand on the metal catalyst. |
| Non-Optimal Reaction Conditions | - Systematically vary the temperature. Lower temperatures can sometimes increase selectivity.- The polarity of the solvent can influence regioselectivity. Screen different solvents. |
| Catalyst/Ligand Choice | - The electronic and steric properties of the ligand are crucial. Screen a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based). |
| Directing Group Effects | - If a directing group is present, its coordination to the metal center dictates the site of functionalization. Ensure the directing group is appropriate for the desired position. |
Problem 3: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Aryl Halide | - This is a common side reaction in palladium-catalyzed cross-couplings.- Lower the reaction temperature.- Use a more active catalyst to favor the desired cross-coupling pathway. |
| Decomposition of Starting Material or Product | - The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer time.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. |
| Reaction with Solvent | - In some cases, the solvent can participate in the reaction. If this is suspected, switch to a more inert solvent. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C3-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), aryl bromide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if required, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF, dioxane, or toluene) and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for C-H functionalization.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed regioselective arylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Palladium-Catalyzed Regioselective Arylation of this compound - figshare - Figshare [figshare.com]
- 5. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Addressing challenges in the purification of Imidazo[1,2-a]pyrimidine compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the purification of Imidazo[1,2-a]pyrimidine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target this compound compounds.
Issue 1: Low or No Recovery of the Compound from Silica (B1680970) Gel Column Chromatography
-
Question: I am running a silica gel column to purify my this compound derivative, but I am getting a very low yield or no product in the collected fractions. What could be the problem?
-
Answer: Several factors could be contributing to the poor recovery of your compound. Here is a step-by-step troubleshooting guide:
-
Compound Stability: this compound derivatives can be sensitive to the acidic nature of silica gel, which may lead to decomposition on the column.[1]
-
Recommendation: Before performing column chromatography, assess the stability of your compound on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears or the original spot streaks, your compound may be degrading.[1]
-
Solution: If your compound is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[1]
-
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to elute your compound from the column.
-
Recommendation: Re-evaluate your TLC analysis. The ideal Rf value for the desired compound should be around 0.2-0.4 for good separation.[1] If the Rf is very low, you need to increase the polarity of your eluent.[1]
-
Solution: A common solvent system for these types of compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2] Try gradually increasing the proportion of ethyl acetate or adding a small amount of a more polar solvent like methanol.[1]
-
-
Compound Eluted in the Solvent Front: If your solvent system is too polar, the compound may have eluted very quickly with the solvent front.[1]
-
Dilute Fractions: It is possible your compound did elute but is spread across many fractions at a low concentration.
-
Recommendation: Concentrate a few of the fractions where you expected your compound to elute and re-analyze them by TLC.
-
-
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
-
Question: I can get my compound off the column, but it is still contaminated with impurities. How can I improve the separation?
-
Answer: Achieving high purity often requires careful optimization of the chromatographic conditions.
-
Overloading the Column: Loading too much crude product can lead to broad bands and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1.
-
-
Poor Column Packing: Cracks or channels in the silica gel bed will result in inefficient separation.
-
Solution: Ensure your column is packed uniformly without any cracks or bubbles.
-
-
Inappropriate Sample Loading: If your compound has poor solubility in the column solvent, it can lead to band broadening.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common purification techniques for this compound derivatives?
-
Answer: The most common purification techniques are flash silica gel chromatography and recrystallization.[1][2][4][5] The choice of method depends on the physical properties of the compound and the nature of the impurities.
-
Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solvent's boiling point is higher than the solute's melting point.[1]
-
Solutions:
-
-
Question 3: Are there any specific safety precautions I should take during the purification of these compounds?
-
Answer: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. All purification procedures, especially those involving organic solvents, should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Reported Purification Methods and Yields for this compound Derivatives.
| Compound Class | Purification Method | Solvent System | Yield (%) |
| Imine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | Hexane:Ethyl Acetate (1:2) | 60% |
| Imine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | Hexane:Ethyl Acetate (1:4) | 65% |
| Amine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | EtOAc:MeOH (10:1) | 50% |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Recrystallization | Absolute ethanol | 95% |
| (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Recrystallization | Absolute ethanol | 92% |
| 2-(3,4-dimethylphenyl)this compound | Not specified | Not specified | 64% |
| 2-(4-methoxyphenyl)this compound | Not specified | Not specified | 52% |
Experimental Protocols
Protocol 1: Flash Silica Gel Chromatography
This protocol is a general guideline for the purification of this compound derivatives.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the column eluent). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[3] Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution process.
-
Maintain a constant flow rate. If a gradient elution is required, gradually increase the polarity of the solvent system.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound compounds.
Caption: Troubleshooting logic for low recovery of this compound compounds during column chromatography.
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of certain this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new imine-/amine-bearing this compound derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in multi-component synthesis of Imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-component synthesis of imidazo[1,2-a]pyrimidines. The following sections address common side reactions and offer practical solutions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrimidines, particularly via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Problem 1: Low Yield of the Desired Imidazo[1,2-a]pyrimidine Product
Q: My three-component reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue and can stem from several factors, including suboptimal reaction conditions, the formation of side products, or incomplete reactions. Here are key areas to investigate:
-
Reaction Conditions: The choice of solvent and catalyst is critical. While protic solvents like methanol (B129727) and ethanol (B145695) are commonly used, they can sometimes participate in side reactions.[1] Non-polar, aprotic solvents may be a better choice in certain cases. The use of a catalyst, such as a Lewis or Brønsted acid, is often necessary to promote the reaction.[2] The reaction temperature should also be optimized; while some reactions proceed at room temperature, others may require heating.[3]
-
Purity of Starting Materials: Impurities in the 2-aminopyrimidine (B69317), aldehyde, or isocyanide can lead to the formation of undesired byproducts and consume reactants, thus lowering the yield of the desired product.
-
Side Reactions: The formation of regioisomers or Ugi-type adducts can significantly reduce the yield of the target molecule.
Troubleshooting Workflow for Low Yield
Figure 1: Troubleshooting workflow for addressing low yields in this compound synthesis.
Problem 2: Formation of an Unexpected Regioisomer
Q: I am observing the formation of a second product that appears to be an isomer of my target this compound. Why is this happening and how can I obtain the desired regioisomer selectively?
A: The formation of regioisomers is a known side reaction in the GBB synthesis, particularly when using 2-aminopyrimidines. This is due to the presence of two nucleophilic nitrogen atoms in the 2-aminopyrimidine ring that can participate in the initial condensation with the aldehyde.[2] This leads to the formation of both the desired this compound and the isomeric imidazo[1,2-c]pyrimidine.
Strategies to Control Regioselectivity:
-
Solvent Selection: The use of non-polar, aprotic solvents such as toluene (B28343) can suppress the formation of the undesired regioisomer.[2]
-
Protecting Groups: Protecting one of the amino groups on the pyrimidine (B1678525) ring can direct the reaction to the desired position. The protecting group can then be removed in a subsequent step.
-
Chromatographic Separation: If the formation of the regioisomer cannot be completely suppressed, the two isomers can often be separated by column chromatography.
Logical Relationship for Regioisomer Formation
Figure 2: Logical diagram illustrating the formation of regioisomers from 2-aminopyrimidine.
Problem 3: Presence of Ugi-type Side Products
Q: My reaction mixture contains a significant amount of a byproduct that is not an isomer of my target compound. I suspect it might be a Ugi-type product. How can I confirm this and prevent its formation?
A: In some cases, particularly with aliphatic aldehydes, the classic four-component Ugi reaction can compete with the GBB reaction, leading to the formation of α-acylamino amide adducts instead of the desired fused heterocyclic product.[4] This occurs when the carboxylic acid (often present as a catalyst or impurity) participates in the reaction.
Confirmation and Mitigation:
-
Characterization: Ugi products can be identified by their characteristic spectroscopic data (NMR, MS), which will differ significantly from the this compound structure.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze components and generate carboxylic acids.
-
Catalyst Choice: While Brønsted acids are often used, their concentration should be carefully controlled. Using a Lewis acid catalyst may help to minimize the formation of Ugi-type byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the multi-component synthesis of imidazo[1,2-a]pyrimidines?
A1: The optimal solvent depends on the specific substrates and desired outcome. Protic solvents like methanol and ethanol are common and can facilitate the reaction.[1] However, for substrates prone to regioisomer formation, aprotic and non-polar solvents like toluene may be preferred.[2] It is often beneficial to screen a range of solvents to determine the best conditions for your specific reaction.
Q2: Which catalyst is most effective for this synthesis?
A2: A variety of catalysts can be employed, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, acetic acid).[2][4] In some cases, iodine has also been shown to be an effective catalyst.[3] The choice of catalyst can influence reaction rate and selectivity, so screening different catalysts and optimizing the catalyst loading is recommended.
Q3: How can I purify my this compound product?
A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of your product and any impurities. Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol. Recrystallization can also be an effective purification method for solid products.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyrimidines.[5][6] Microwave heating can significantly reduce reaction times and, in some cases, improve yields.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of imidazo[1,2-a]pyrimidines.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Reflux | 12 | 25-35 | [7] |
| 2 | Dioxane | Reflux | 12 | 25-35 | [7] |
| 3 | DMF | Reflux | 12 | Complex Mixture | [7] |
| 4 | MeCN | Reflux | 12 | Complex Mixture | [7] |
| 5 | iPrOH | Reflux | 1 | 89 | [7] |
| 6 | MeOH | Reflux | 3 | 48 | [7] |
| 7 | EtOH | Reflux | 3 | 58 | [7] |
| 8 | Ethanol | RT | 1 | 92 | [3] |
Table 2: Effect of Catalyst on Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CAN (5) | Ethanol | RT | 1 | 65 | [3] |
| 2 | SnCl₄ (5) | Ethanol | RT | 1 | 70 | [3] |
| 3 | SnCl₂ (5) | Ethanol | RT | 1 | 65 | [3] |
| 4 | InCl₃ (5) | Ethanol | RT | 1 | 75 | [3] |
| 5 | FeCl₃ (5) | Ethanol | RT | 1 | 55 | [3] |
| 6 | I₂ (5) | Ethanol | RT | 1 | 92 | [3] |
| 7 | p-TsOH (20) | Ethanol | 55 | 1-1.5 | High | [4] |
| 8 | Sc(OTf)₃ (20) | MeOH | RT | 24 | High | [4] |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Imidazo[1,2-a]pyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (5-10 mL), add the catalyst (e.g., 5-20 mol%).
-
Stir the mixture at the desired temperature (room temperature to reflux) for a designated period (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at the same temperature until the reaction is complete as indicated by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Protocol for the Purification of 2-Aminopyrimidine
If the purity of the commercially available 2-aminopyrimidine is a concern, it can be purified by recrystallization.
-
Dissolve the crude 2-aminopyrimidine in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture thereof).
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
For more advanced purification, cation-exchange chromatography can be employed.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Imidazo[1,2-a]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Imidazo[1,2-a]pyrimidine compounds for in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound compounds.
Issue 1: Rapid In Vivo Clearance and Low Exposure
Question: My this compound compound shows potent in vitro activity but has very low exposure and a short half-life in animal models. What is the likely cause and how can I address it?
Answer: Rapid in vivo clearance of this compound compounds is frequently attributed to extensive metabolism. The primary metabolic pathways to investigate are oxidation by aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo exposure.
Recommended Actions:
-
Assess Metabolic Stability: Conduct in vitro metabolism studies using human and the preclinical species' liver S9 fractions or cytosol to evaluate AO-mediated metabolism.[4] Additionally, use liver microsomes to assess CYP450-mediated metabolism.[5][6]
-
Identify Metabolic "Soft Spots": If high metabolism is confirmed, perform metabolite identification studies to pinpoint the exact site of metabolic modification on the this compound core.
-
Implement Medicinal Chemistry Strategies:
-
Blocking Reactive Sites: Introduce chemical modifications at or near the site of metabolism to sterically hinder enzyme access. For AO, the C7 position is often a site of oxidation.[3][4]
-
Altering Electronics: Modify the electronic properties of the heterocyclic ring system by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to reduce the compound's susceptibility to oxidation.[4]
-
Scaffold Hopping: Replace the this compound core with a less metabolically labile heterocycle while aiming to retain the desired pharmacological activity.
-
Issue 2: Inconsistent Results in Efficacy Studies
Question: We are observing high variability in our in vivo efficacy studies with our this compound compound, even within the same dose group. What could be the underlying issues?
Answer: Inconsistent efficacy can stem from poor and variable oral bioavailability, which may be a result of low aqueous solubility or chemical instability of the compound in the formulation or gastrointestinal tract.[7][8]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the compound's stability in these buffers to check for pH-dependent degradation.
-
-
Evaluate Formulation Stability:
-
Ensure your compound is fully dissolved and stable in the dosing vehicle over the duration of the study. Visually inspect for precipitation before each administration.
-
If using a suspension, ensure uniform particle size and consistent re-suspension to deliver a homogenous dose.
-
-
Optimize Formulation Strategy: For poorly soluble compounds, consider enabling formulations:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and solubility.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic compounds.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can lead to a faster dissolution rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues for this compound compounds?
A1: The most frequently encountered stability issue is metabolic instability, particularly rapid oxidation by aldehyde oxidase (AO).[2][3] This is due to the electron-deficient nature of the pyrimidine (B1678525) ring, making certain positions susceptible to nucleophilic attack by the enzyme. Chemical instability under certain pH conditions and photosensitivity can also be concerns.
Q2: How can I improve the aqueous solubility of my this compound compound for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation vehicle to form a salt can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene (B89431) glycol) can increase the solubility of hydrophobic compounds.
-
Surfactants: The addition of surfactants (e.g., Tween 80, Solutol HS-15) can improve wetting and solubilization by forming micelles.
-
Complexation: Using cyclodextrins can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.
Q3: My compound appears to be unstable in our dosing vehicle. How can I assess its chemical stability?
A3: A systematic chemical stability assessment should be performed. This typically involves incubating the compound in the vehicle under various stress conditions (e.g., elevated temperature, exposure to light) and analyzing the amount of parent compound remaining at different time points using a stability-indicating analytical method like HPLC or UPLC-MS/MS.
Q4: Which signaling pathways are commonly targeted by this compound compounds?
A4: this compound derivatives have been investigated as inhibitors of various signaling pathways. A notable example is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9] Some compounds from this class have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[9]
Wnt/β-catenin Signaling Pathway Inhibition:
Caption: Inhibition of the Wnt/β-catenin signaling pathway.[1][9][10][11][12][13]
Quantitative Data Summary
Table 1: Comparative Metabolic Stability of Imidazo[1,2-a]pyridine (B132010) Analogs in Human and Mouse Liver Microsomes
| Compound | Substitution | Human Microsomal Stability (t½, min) | Mouse Microsomal Stability (t½, min) |
| 8 | 2-ethyl-6-chloro | 83 | 63 |
| 15 | Naphthyl, indole, or benzo[d]oxazole | Rapidly Metabolized | Rapidly Metabolized |
| 16 | 4-F-phenyl at C2 of benzo[d]oxazole | High Stability | High Stability |
| 21 | Imidazo[2,1-b]thiazole scaffold | 28 | - |
| Data synthesized from a study on Imidazo[1,2-a]pyridine analogues for antituberculosis activity, which shares structural similarities and metabolic pathways.[14] |
Table 2: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Analogs in Mice
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 13 | 3 PO | 120 | 2 | 530 | 2.1 |
| 13 | 1 IV | 450 | 0.08 | 390 | 2.3 |
| 18 | 3 PO | 180 | 4 | 1400 | 4.8 |
| 18 | 1 IV | 460 | 0.08 | 570 | 3.3 |
| Pharmacokinetic data for imidazo[1,2-a]pyridine-3-carboxamides in mice.[15] |
Experimental Protocols
Protocol 1: In Vitro Aldehyde Oxidase (AO) Stability Assay
Objective: To determine the metabolic stability of an this compound compound in the presence of aldehyde oxidase.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Liver S9 fraction or cytosol from human and relevant preclinical species
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess combined CYP/AO metabolism)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver S9 or cytosol fraction to the potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to each well to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance.
Protocol 2: Chemical Stability (pH) Assay
Objective: To assess the stability of an this compound compound at different pH values.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Buffer solutions at various pH values (e.g., pH 1.2 HCl, pH 7.4 PBS, pH 9.0 borate (B1201080) buffer)
-
Acetonitrile with an internal standard
-
HPLC vials or 96-well plates, incubator, UPLC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound (e.g., 10 µM) in each pH buffer.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the degradation by diluting the aliquot in a mixture of mobile phase or a neutralizing buffer.
-
Analyze the samples by UPLC-MS/MS to determine the concentration of the parent compound remaining.
-
Plot the percentage of the compound remaining versus time to determine the degradation rate at each pH.
Protocol 3: UPLC-MS/MS Bioanalytical Method for Quantification in Plasma
Objective: To accurately quantify the concentration of an this compound compound in plasma samples from in vivo studies.
Workflow Diagram:
Caption: Bioanalytical workflow for plasma sample analysis.[16][17][18][19][20]
Procedure:
-
Sample Preparation:
-
UPLC-MS/MS Conditions (Example):
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[16][17]
-
Flow Rate: 0.4 mL/min.[17]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound, followed by re-equilibration.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for the analyte and the IS.[16]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of the compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic structure modifications of this compound to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the cytotoxicity of Imidazo[1,2-a]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of Imidazo[1,2-a]pyrimidine derivatives during drug development.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Primary Screening
Problem: Your lead this compound derivative shows high cytotoxicity against both cancer and normal cell lines in initial MTT or SRB assays.
Possible Causes & Solutions:
-
Off-Target Effects: The compound may be hitting unintended biological targets.
-
Troubleshooting Step: Perform a kinase panel screening or other target-based assays to identify potential off-target interactions. Modify the structure to improve selectivity. For instance, alterations at the C3 position of the this compound core have been shown to significantly impact activity and selectivity.[1]
-
-
Metabolic Activation: The compound may be metabolized into a toxic species. A common issue with the this compound scaffold is rapid metabolism by aldehyde oxidase (AO).[2][3]
-
Troubleshooting Step 1: Co-incubate your compound with an AO inhibitor (e.g., hydralazine) in your cell-based assays. A significant decrease in cytotoxicity would suggest AO-mediated toxicity.
-
Troubleshooting Step 2: Modify the scaffold to block AO metabolism. Strategies include altering the heterocycle or blocking the reactive site.[2][3] For example, introducing electron-donating groups like methoxy (B1213986) or morpholino on the core can block AO oxidation.[4]
-
-
General Cellular Toxicity: The compound might be disrupting fundamental cellular processes.
-
Troubleshooting Step: Evaluate the compound's effect on mitochondrial function or DNA integrity.[1] For example, some imidazo[1,2-a]pyrimidines act as DNA poisons, while structurally similar imidazo[1,2-a]pyridines disrupt mitochondrial function.[1][5] Understanding the mechanism can guide structural modifications.
-
Issue 2: Poor Selectivity Index (SI)
Problem: Your derivative is potent against the target cancer cell line but also shows significant toxicity to normal cell lines, resulting in a low selectivity index (SI = IC50 in normal cells / IC50 in cancer cells).
Possible Solutions:
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the peripheral substituents to enhance selectivity.
-
Troubleshooting Step: Synthesize a small library of analogs with modifications at various positions of the this compound core. For instance, the introduction of an imine group at the 2-position and specific substitutions on the phenyl ring can improve selectivity. One study showed that a derivative with a C4-(trifluoromethyl)aniline moiety (compound 3d) exhibited a 2-fold selectivity for MDA-MB-231 breast cancer cells over healthy HUVEC cells.[6][7]
-
-
Targeted Delivery: If direct modification of the compound is not fruitful, consider a targeted delivery approach.
-
Troubleshooting Step: Explore conjugation to a tumor-targeting moiety (e.g., an antibody or a ligand for a receptor overexpressed on the cancer cells). While not a direct modification of the core compound's cytotoxicity, this can significantly reduce systemic toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity for this compound derivatives?
A1: The cytotoxicity of this compound derivatives can stem from several mechanisms:
-
Induction of Apoptosis: Many derivatives exert their anticancer effects by inducing programmed cell death. This can be mediated through the intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases and regulation of the Bax/Bcl-2 ratio.[6][8]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.[8][9]
-
Inhibition of Signaling Pathways: A key mechanism is the inhibition of critical cell survival pathways. The PI3K/AKT/mTOR pathway is a common target for these derivatives.[9][10]
-
DNA Damage: Some derivatives can act as DNA poisons, causing damage to nuclear DNA and inducing mutagenesis.[1][5]
-
Metabolic Activation: The this compound core can be metabolized by enzymes like aldehyde oxidase (AO) into cytotoxic metabolites.[2][3][4]
Q2: Which structural modifications can I make to the this compound scaffold to reduce its cytotoxicity?
A2: Several strategies involving structural modifications can be employed:
-
Blocking Aldehyde Oxidase (AO) Metabolism: To prevent the formation of toxic metabolites, you can:
-
Alter the Heterocycle: Replace the this compound core with a bioisostere that is less susceptible to AO oxidation.
-
Block the Reactive Site: Introduce substituents at the site of AO oxidation to sterically hinder the enzyme's access.[2][3] Electron-donating groups on the core have been shown to be effective.[4]
-
-
Modifying Substituents: The nature and position of substituents on the core structure play a crucial role in determining cytotoxicity and selectivity.
-
Systematic variation of substituents on aryl rings attached to the core can modulate activity. For example, in a series of imine- and amine-bearing derivatives, compounds with a 4-(trifluoromethyl)phenyl group (3d) and an N,N-diethyl-p-phenylenediamine group (4d) showed the most promising balance of activity and selectivity against breast cancer cell lines versus healthy cells.[6][7]
-
-
Bioisosteric Replacement: Replacing certain functional groups with others of similar size and electronic properties (bioisosteres) can help to fine-tune the compound's properties, including reducing toxicity.
Q3: What are some standard in vitro assays to evaluate the cytotoxicity of my this compound derivatives?
A3: A tiered approach is recommended:
-
Primary Cytotoxicity Screening: Use colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines and at least one normal (non-cancerous) cell line.[6][8][9][11]
-
Mechanism of Action Assays:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.[10] Western blotting for key apoptosis markers (e.g., caspases, PARP, Bax, Bcl-2) can provide further insights.[8]
-
Cell Cycle Analysis: Use PI staining and flow cytometry to determine the effect of the compound on cell cycle distribution.[10]
-
-
Target Engagement Assays: If your compounds are designed to inhibit a specific target (e.g., a kinase), perform assays to confirm target engagement and inhibition in a cellular context (e.g., Western blotting for downstream signaling molecules).[9][10]
Data Presentation
Table 1: Cytotoxicity of Imine- and Amine-Bearing this compound Derivatives [6][7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Healthy Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 3d | MCF-7 | 43.4 | HUVEC | 71.4 | 1.6 |
| 3d | MDA-MB-231 | 35.9 | HUVEC | 71.4 | 2.0 |
| 4d | MCF-7 | 39.0 | HUVEC | 57.0 | 1.5 |
| 4d | MDA-MB-231 | 35.1 | HUVEC | 57.0 | 1.6 |
Table 2: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine (B132010)/pyrimidine Derivatives [8][12][13]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7 |
| Compound 12b | Hep-2 (Laryngeal) | 11 |
| Compound 12b | HepG2 (Hepatocellular) | 13 |
| Compound 12b | MCF-7 (Breast) | 11 |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| IP-7 | HCC1937 (Breast) | 79.6 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
96-well plates
-
This compound compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic structure modifications of this compound to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Systematic Structure Modifications of this compound to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
- 6. Synthesis of new imine-/amine-bearing this compound derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new imine-/amine-bearing this compound derivatives and screening of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Optimizing In Vitro Assays for Imidazo[1,2-a]pyrimidine Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for screening the bioactivity of Imidazo[1,2-a]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound exhibits low solubility in aqueous assay buffers, leading to inconsistent results. What steps can I take to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like Imidazo[1,2-a]pyrimidines.[1] This can cause issues such as precipitation, reduced compound concentration, and inaccurate bioactivity measurements. Here is a systematic approach to troubleshoot and manage solubility issues:
-
Initial Solubility Assessment: Before proceeding with bioactivity assays, it is crucial to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you plan to use.[1]
-
Solvent Selection and Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving Imidazo[1,2-a]pyrimidines. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[2]
-
Use of Co-solvents or Excipients: If solubility remains an issue, consider the use of co-solvents (e.g., ethanol) or solubility-enhancing excipients like cyclodextrins. However, it is essential to first validate that these agents do not interfere with the assay or exhibit toxicity towards the cells.
-
pH Adjustment: The solubility of Imidazo[1,2-a]pyrimidines can be pH-dependent. Evaluate the stability and solubility of your compound at different pH values within the physiological range to identify optimal conditions for your assay.
-
Sonication and Warming: Gentle sonication or warming of the compound solution can aid in dissolution. However, be cautious of compound stability at elevated temperatures.
Q2: I am observing high variability and poor reproducibility in my cell viability assays. What are the potential causes and how can I improve my results?
A2: High variability in cell viability assays can stem from several factors. Here are some common causes and troubleshooting tips:
-
Compound Precipitation: As mentioned in Q1, poor solubility can lead to compound precipitation, resulting in inconsistent concentrations across wells. Visually inspect your assay plates for any signs of precipitation.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a standardized and optimized cell seeding protocol.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your test compound, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.[3]
-
Incubation Time: The optimal incubation time with the compound can vary between cell lines and compound concentrations. Perform time-course experiments to determine the ideal endpoint for your assay.
-
Assay-Specific Artifacts: Some assay reagents can interact with your compound. For example, the reducing environment created by some compounds can interfere with tetrazolium-based assays like the MTT assay. Consider using alternative viability assays that work through different mechanisms, such as CellTiter-Glo® (ATP measurement) or resazurin-based assays.
Q3: My this compound compound is showing activity across multiple, unrelated screening assays. How can I investigate potential off-target effects?
A3: Apparent broad-spectrum activity can be an indication of off-target effects or assay artifacts. Here are some strategies to investigate this:
-
Promiscuity Assays: Test your compound in well-established promiscuity assays, such as those for inhibition of common "promiscuous" enzymes like cytochrome P450s.
-
Counter-screens: If you have a hypothesized target, perform counter-screens against related targets to assess selectivity. For example, if you are targeting a specific kinase, screen against a panel of other kinases.
-
Chemical Structure Analysis: Analyze the chemical structure of your compound for features known to be associated with promiscuous binding, such as reactive functional groups.
-
Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm a direct interaction between your compound and its intended target and to determine binding kinetics and affinity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitation in assay plate | Poor aqueous solubility of the this compound derivative.[1] | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for the cells (typically ≤0.5%).[2] Use solubility-enhancing excipients after validating their compatibility with the assay. |
| Inconsistent IC50 values between experiments | Variability in cell seeding density. Fluctuation in incubation times. Degradation of the compound in the assay medium. | Standardize cell seeding protocols and perform cell counts before each experiment. Use a precise timer for all incubation steps. Assess the stability of the compound in the assay medium over the experiment's duration using methods like HPLC. |
| High background signal in fluorescence-based assays | Autofluorescence of the this compound compound. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If significant, subtract the background fluorescence or choose an alternative assay with a different detection method. |
| Discrepancy between biochemical and cell-based assay results | Poor cell permeability of the compound. Compound efflux by cellular transporters. Metabolism of the compound by the cells. | Perform cell permeability assays (e.g., PAMPA). Use efflux pump inhibitors (e.g., verapamil) to investigate the role of transporters. Analyze compound metabolism using techniques like LC-MS on cell lysates or conditioned media. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO[2][4]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2]
-
Prepare serial dilutions of the this compound compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.[2]
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
After incubation, carefully remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Incubate for 15-20 minutes at room temperature with gentle shaking.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound compound for the selected duration (e.g., 24 or 48 hours). Include a vehicle control.[2]
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.[2]
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[2]
Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyrimidines have been shown to modulate various signaling pathways critical in diseases like cancer.
References
Technical Support Center: Refinement of Docking Protocols for Imidazo[1,2-a]pyrimidine-Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for Imidazo[1,2-a]pyrimidine-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps in preparing a protein for docking with an this compound ligand?
A1: The initial protein preparation is crucial for a successful docking experiment. Key steps include removing all water molecules and irrelevant ligands, unless a specific water molecule is known to be critical for binding. If the protein functions as a monomer, all other protein chains should be deleted from the PDB file. It is also essential to check for and repair any missing loops or residues in the protein structure. Finally, adding hydrogens to the protein is a necessary step to ensure the correct ionization and tautomeric states of the amino acid residues.[1]
Q2: My docking results for an this compound derivative show a high binding affinity (very negative score), but the docked pose seems physically unrealistic. What could be the issue?
A2: A high binding affinity score alone does not guarantee a correct docking pose. Several factors could lead to this discrepancy:
-
Inadequate Ligand Preparation: The 3D structure of your this compound derivative might not have been properly energy minimized, leading to a high-energy conformation that docks favorably but is not representative of its bioactive state.[1]
-
Incorrect Grid Box Definition: The defined docking area (grid box) might be too large or incorrectly centered, allowing the ligand to dock to a non-active site with seemingly favorable interactions. It's crucial to define the grid box accurately around the known or predicted binding site.[2]
-
Force Field Limitations: The scoring function of the docking software might have limitations in accurately representing the specific interactions of the this compound scaffold with the protein.
Q3: How can I validate my docking protocol for a specific protein target of an this compound?
A3: Protocol validation is essential to ensure the reliability of your docking results. A common and effective method is "re-docking". If a crystal structure of your target protein in complex with a known ligand is available, you can extract the ligand and then dock it back into the protein's binding site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, typically under 2.0 Å.[3][4]
Q4: What is the significance of the Root Mean Square Deviation (RMSD) in docking analysis?
A4: RMSD is a measure of the average distance between the atoms of the docked ligand pose and a reference pose (usually the crystallographic pose). A lower RMSD value indicates a higher similarity between the two poses and suggests that the docking protocol can accurately reproduce the experimental binding mode. Generally, an RMSD value below 2 Å is considered a good result for a validated docking protocol.[3][4]
Troubleshooting Guides
Problem 1: Ligand Preparation Errors
Symptom: The docking software fails to read the ligand file or produces an error during the docking process.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect File Format | Ensure your ligand file is in a format compatible with your docking software (e.g., .mol2, .sdf, .pdbqt). Use tools like Open Babel for file format conversion.[2] |
| Missing Hydrogens | Add hydrogens to your ligand structure using software like AutoDock Tools or Chimera. This is crucial for correct charge and atom type assignment.[5][6] |
| Incorrect Atom Types or Charges | Use a reliable tool to assign atom types and calculate partial charges (e.g., Gasteiger or AM1-BCC). Inaccurate charges can significantly impact docking results.[7] |
| High Energy Conformation | Perform energy minimization of your 3D ligand structure using a suitable force field before docking to ensure a physically realistic starting conformation.[1][2] |
Problem 2: Inaccurate Docking Poses
Symptom: The docked poses of the this compound have poor interactions with key active site residues or clash with the protein.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrectly Defined Binding Site | Redefine the grid box to be more precisely centered on the active site. If the active site is unknown, use binding site prediction tools. Ensure the grid box size is appropriate to accommodate the ligand without being excessively large.[2] |
| Protein Flexibility Not Considered | If the protein is known to undergo conformational changes upon ligand binding, consider using flexible docking protocols or docking against an ensemble of protein conformations. |
| Inappropriate Scoring Function | Different docking programs use different scoring functions. If you consistently get poor results, try a different docking software with a different scoring algorithm. |
Problem 3: Interpreting Docking Results
Symptom: Difficulty in determining which docked pose is the most likely to be correct.
Guidance:
| Metric | Interpretation |
| Binding Affinity/Energy (kcal/mol) | A more negative value generally indicates a stronger predicted binding affinity. Compare the binding energies of different poses for the same ligand and across different ligands.[3][8] |
| RMSD (Å) | In re-docking validation, a low RMSD (< 2 Å) from the crystal pose suggests a good prediction. For novel ligands, cluster the poses and analyze the lowest energy poses with significant populations.[3][4] |
| Interaction Analysis | Visualize the docked poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein. A pose with more and stronger interactions with key active site residues is more likely to be correct. |
Quantitative Data Summary
The following table summarizes representative binding affinity and RMSD values for this compound derivatives from various studies. These values can serve as a general reference for expected outcomes in your docking experiments.
| Compound Type | Target Protein | Docking Software | Binding Affinity (kcal/mol) | RMSD (Å) | Reference |
| This compound Schiff base | hACE2 | - | -9.1 | - | [9] |
| This compound Schiff base | Spike Protein | - | -7.3 | - | [9] |
| This compound derivative | M. Luteus (PDB ID: 3AQC) | MOE | -4.958 | low | [10] |
| This compound derivative | C. albicans (PDB ID: 3Q70) | - | - | - | [11] |
Experimental Protocols
Detailed Ligand Preparation Protocol
-
Obtain 2D Structure: Draw the this compound derivative using a chemical drawing software like ChemDraw or MarvinSketch, or download the 2D structure from a database like PubChem.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Add Hydrogens: Add hydrogen atoms to the 3D structure, ensuring correct protonation states at a physiological pH (typically 7.4).
-
Assign Atom Types and Calculate Charges: Assign appropriate atom types (e.g., GAFF) and calculate partial charges (e.g., Gasteiger or AM1-BCC).
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save in Appropriate Format: Save the prepared ligand in a format compatible with your docking software (e.g., .mol2, .pdbqt).
Detailed Protein Preparation Protocol
-
Download PDB File: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove Unnecessary Molecules: Delete all water molecules, co-solvents, and any existing ligands from the PDB file, unless a specific water molecule is known to be structurally important for ligand binding.
-
Handle Multiple Chains: If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.
-
Model Missing Residues and Loops: Check for any missing residues or loops in the protein structure and model them using tools like MODELLER or the protein preparation wizard in software like Maestro.
-
Add Hydrogens: Add hydrogen atoms to the protein, ensuring the correct protonation states for acidic and basic residues.
-
Assign Atom Types and Charges: Assign appropriate atom types and partial charges to all protein atoms.
-
Minimize Protein Structure (Optional but Recommended): Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
-
Save in Appropriate Format: Save the prepared protein in a format compatible with your docking software (e.g., .pdbqt).
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for a typical molecular docking experiment.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
CYP51-Mediated Ergosterol (B1671047) Biosynthesis Pathway
Caption: Imidazo[1,2-a]pyrimidines can inhibit CYP51, a key enzyme in fungal ergosterol biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 7. columbia.edu [columbia.edu]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Design, synthesis, and computational studies of novel this compound derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Overcoming drug resistance in cancer cells with novel Imidazo[1,2-a]pyrimidine analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing novel Imidazo[1,2-a]pyrimidine analogs to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for novel this compound analogs in overcoming cancer drug resistance?
A1: Many novel this compound analogs exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] This pathway is frequently hyperactivated in drug-resistant cancers, promoting cell survival, proliferation, and resistance to apoptosis.[3][5] By targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, these analogs can re-sensitize resistant cancer cells to therapeutic agents and induce cell cycle arrest and apoptosis.[1][2]
Q2: My this compound analog is not showing the expected cytotoxicity in my resistant cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Compound Solubility and Stability: Ensure the analog is fully dissolved. Some compounds may precipitate in cell culture media. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and to not exceed a final solvent concentration that is non-toxic to the cells.[6] The stability of the compound in aqueous media over the course of the experiment should also be considered.
-
Cell Line Specificity: The expression levels of the molecular target and the specific genetic background of the cancer cell line can significantly influence the response to the analog.[7]
-
Drug Efflux Pumps: Resistant cancer cells may overexpress ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Off-Target Effects: The compound may have off-target effects that counteract its intended cytotoxic activity in your specific cell model.[8]
Q3: How do I confirm that my this compound analog is inhibiting the PI3K/Akt/mTOR pathway in my experimental setup?
A3: To confirm pathway inhibition, you should perform a Western blot analysis to assess the phosphorylation status of key downstream proteins. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) upon treatment with your compound is a strong indicator of pathway inhibition.[1][2][9] It is crucial to also probe for total Akt and total mTOR to ensure that the observed decrease in the phosphorylated form is not due to a general decrease in protein levels.
Q4: I am observing inconsistent results in my MTT cell viability assays. What could be the cause?
A4: Inconsistent MTT results can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension and accurate cell counting before seeding to have a consistent number of cells in each well.[6]
-
Variable Incubation Times: Adhere to a strict protocol for incubation times with both the compound and the MTT reagent.[6]
-
Compound Interference: The compound itself might interfere with the MTT assay. Run a control with the compound in cell-free media to check for any intrinsic absorbance at the measurement wavelength.[6]
-
Metabolic State of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[10][11] Consider complementing your MTT assay with other viability assays, such as trypan blue exclusion or a live/dead cell staining kit.
Q5: How can I distinguish between apoptosis and necrosis induced by my this compound analog?
A5: An Annexin V and Propidium Iodide (PI) assay followed by flow cytometry is the standard method to differentiate between apoptosis and necrosis.[1][6]
-
Early Apoptotic Cells: Will be Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.
-
Viable Cells: Will be negative for both stains.
Troubleshooting Guides
Issue 1: Weak or No Signal for Phosphorylated Proteins (p-Akt, p-mTOR) in Western Blot
| Possible Cause | Solution |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel.[12] |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins.[13] |
| Suboptimal Antibody Concentration | Optimize the primary antibody concentration by performing a titration.[14] |
| Incorrect Blocking Buffer | For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause high background.[12][15] |
| Insufficient Induction of Pathway | Ensure that the cell line used has an active PI3K/Akt/mTOR pathway. You may need to stimulate the cells with growth factors (e.g., EGF or IGF-1) after a period of serum starvation to induce robust phosphorylation.[13][15] |
Issue 2: High Background in Western Blot
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[14] |
| High Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody.[12] |
| Inadequate Washing | Increase the number and duration of washes after antibody incubations.[12] |
| Contaminated Buffers | Prepare fresh buffers and ensure all equipment is clean.[12] |
Issue 3: Unexpected Results in Flow Cytometry for Apoptosis
| Possible Cause | Solution |
| False Positives in Control Group | Handle cells gently to avoid mechanical damage. Ensure cells are not over-confluent or starved, which can induce spontaneous apoptosis.[16] |
| No Apoptosis Detected in Treated Group | The drug concentration or treatment duration may be insufficient. Perform a dose-response and time-course experiment.[16] Remember to collect the supernatant as it may contain apoptotic cells that have detached.[16] |
| Poor Separation of Cell Populations | Optimize flow cytometer settings (voltages and compensation) using single-stain controls.[16] |
| Interference from Compound | If the compound is fluorescent, it may interfere with the assay. Analyze the compound alone on the flow cytometer to check for autofluorescence and choose appropriate fluorochromes for your antibodies if necessary. |
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of some novel this compound and Imidazo[1,2-a]pyridine (B132010) analogs.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs (Compounds 5-7) after 48h Treatment [2]
| Cell Line | Compound 5 IC50 (µM) | Compound 6 IC50 (µM) | Compound 7 IC50 (µM) |
| A375 (Melanoma) | 35.2 | 9.7 | 44.6 |
| WM115 (Melanoma) | 30.1 | 11.2 | 39.8 |
| HeLa (Cervical Cancer) | 25.4 | 15.3 | 31.2 |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs (IP-5, IP-6, IP-7) against HCC1937 Breast Cancer Cells [17][18]
| Compound | IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Table 3: Cytotoxicity of Imine-/Amine-Bearing this compound Derivatives (3d and 4d) [19]
| Cell Line | Compound 3d IC50 (µM) | Compound 4d IC50 (µM) |
| MCF-7 (Breast Cancer) | 43.4 | 39.0 |
| MDA-MB-231 (Breast Cancer) | 35.9 | 35.1 |
| HUVEC (Healthy Endothelial) | 71.4 | 57.0 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Analysis
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 3: Annexin V/PI Staining for Apoptosis Analysis
-
Cell Treatment and Harvesting: Treat cells with the this compound analog at the desired concentrations and time points. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting the FITC signal in the FL1 channel and the PI signal in the FL2 channel.[6]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.
Caption: Experimental workflow for evaluating novel this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of new imine-/amine-bearing this compound derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Bioactivity Analysis of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) cores are recognized as "privileged scaffolds" in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of bioactivities. This guide provides a comparative analysis of these two heterocyclic systems, focusing on their anticancer, antimicrobial, and kinase inhibitory properties, supported by experimental data from various studies.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Imidazo[1,2-a]pyridine Derivatives: Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potent anticancer activities. Several compounds have shown low micromolar to nanomolar efficacy in inhibiting cancer cell growth. The PI3K/Akt/mTOR and c-Met signaling pathways are common targets for these derivatives.[1][2][3][4]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [1] |
| WM115 (Melanoma) | <12 | [1] | |
| HeLa (Cervical Cancer) | 35.0 | [1] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5] | |
| MCF-7 (Breast Carcinoma) | 11 | [5] | |
| A375 (Human Skin Cancer) | 11 | [5] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6][7][8] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [6][7][8] |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative | GIST430/654 (Imatinib-resistant GIST) | Nanomolar range | [3] |
| 22e (c-Met inhibitor) | EBC-1 (Lung Cancer) | 0.045 | [4] |
This compound Derivatives: Anticancer Activity
This compound derivatives also exhibit a wide range of anticancer activities.[9] Some studies suggest that certain derivatives of this scaffold can be highly effective against specific cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [9] |
| MDA-MB-231 (Breast Cancer) | 35.9 | [9] | |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [9] |
| MDA-MB-231 (Breast Cancer) | 35.1 | [9] |
Antimicrobial Activity
Both scaffolds have been utilized to develop potent antimicrobial agents, effective against a variety of bacterial and fungal strains. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Antibacterial Activity of Chalcone (B49325) Derivatives
A study directly comparing chalcone derivatives of both scaffolds revealed that this compound chalcones generally exhibit better antibacterial activity than their imidazo[1,2-a]pyridine counterparts against the tested bacterial strains.[10]
| Scaffold | Derivative | E. coli | P. aeruginosa | S. aureus | S. pyogenes | Reference |
| This compound | 4a | +++ | ++ | +++ | ++ | [10] |
| 4b | +++ | ++ | ++ | +++ | [10] | |
| 4c | ++ | +++ | ++ | ++ | [10] | |
| 4e | +++ | ++ | +++ | ++ | [10] | |
| 4f | ++ | ++ | ++ | +++ | [10] | |
| Imidazo[1,2-a]pyridine | 10a-10f | Moderate to low activity | Moderate to low activity | Moderate to low activity | Moderate to low activity | [10] |
| (Activity scale: +++ Excellent, ++ Good, + Moderate) |
Imidazo[1,2-a]pyridine Derivatives: Antimicrobial Activity
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [11] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [11] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [11] |
| 4e | E. coli CTXM | 500-700 | [12] |
| K. pneumoniae NDM | 500-700 | [12] |
This compound Derivatives: Antimicrobial Activity
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-n-Octylaminothis compound | Various microorganisms | Not specified, but significant activity reported | [13] |
| 5d, 7a, 10a, 11a, 12a | Gram-positive and Gram-negative bacteria | Efficient inhibition reported | [14] |
| Active derivatives | Gram-positive and Gram-negative bacteria | 4-64 | [15] |
Kinase Inhibitory Activity
The structural similarity of these scaffolds to ATP allows them to effectively target the ATP-binding site of various kinases, making them promising candidates for the development of kinase inhibitors for cancer and other diseases.
Imidazo[1,2-a]pyridine Kinase Inhibitors
| Derivative | Target Kinase | IC50 | Reference |
| PI3Kα inhibitor | PI3Kα | 2 nM | [1] |
| PI3K/mTOR dual inhibitor | PI3K/mTOR | 0.20/21 nM | [16] |
| 4c | CLK1 | 0.7 µM | [17] |
| DYRK1A | 2.6 µM | [17] | |
| c-KIT inhibitor | c-KIT (V654A) | Nanomolar range | [3][18] |
This compound Kinase Inhibitors
While specific IC50 values for this compound kinase inhibitors were less prevalent in the reviewed literature, their potential as CDK4/6 inhibitors has been noted, with some derivatives showing low nanomolar activity.[19]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[20][21][22][23]
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[21] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27][28]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine and this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][2][16][29]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo-fused compounds.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps in performing an MTT assay to determine the cytotoxicity of a compound.
Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.
Conclusion
Both this compound and imidazo[1,2-a]pyridine scaffolds are versatile platforms for the development of novel therapeutic agents with a wide range of bioactivities. While imidazo[1,2-a]pyridines have been more extensively explored, particularly as kinase inhibitors, imidazo[1,2-a]pyrimidines show significant promise, especially in the realm of antimicrobial agents. The choice of scaffold and the nature of substitutions are critical determinants of the resulting biological activity and target specificity. It is important to note that the data presented here is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each scaffold for specific therapeutic applications.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and this compound derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oceanomics.eu [oceanomics.eu]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. protocols.io [protocols.io]
- 29. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a valuable framework for the design of potent and selective kinase inhibitors. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, driving significant research into the development of targeted kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its closely related isosteres as inhibitors of key kinases implicated in disease, supported by experimental data and detailed protocols.
PI3Kβ Inhibitors: The Imidazo[1,2-a]pyrimidin-5(1H)-one Scaffold
A series of imidazo[1,2-a]pyrimidin-5(1H)-ones have been developed as selective inhibitors of the β isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the point of intervention by Imidazo[1,2-a]pyrimidin-5(1H)-one inhibitors.
Structure-Activity Relationship of Imidazo[1,2-a]pyrimidin-5(1H)-ones
The SAR studies for this series focused on modifications at the 2, 3, and 7 positions of the imidazo[1,2-a]pyrimidin-5(1H)-one core.
| Compound | R2 | R3 | R7 | PI3Kβ IC50 (nM) | MDA-MB-468 Cell Growth IC50 (µM) |
| 1a | H | H | H | >10000 | >50 |
| 1b | Me | H | H | 1400 | 48 |
| 1c | H | Me | H | 680 | 21 |
| 1d | Me | Me | H | 230 | 8.5 |
| 1e | Me | Me | OMe | 98 | 2.1 |
| 1f | Me | Me | Cl | 150 | 3.7 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2230-4.[1]
Key SAR Insights:
-
Position 2 and 3: Small alkyl groups, such as methyl, at both R2 and R3 positions are crucial for potent inhibitory activity.
-
Position 7: Electron-donating groups, like a methoxy (B1213986) (OMe) group, at the R7 position enhance both biochemical and cellular potency. Halogen substitution (Cl) is also well-tolerated.
CDK2 Inhibitors: The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S transition of the cell cycle. Its over-activity is a common feature in many cancers. A series of imidazo[1,2-c]pyrimidin-5(6H)-ones has been identified as potent inhibitors of CDK2.[2]
Signaling Pathway
Caption: The CDK2/Cyclin E signaling pathway and the point of inhibition by Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors.
Structure-Activity Relationship of Imidazo[1,2-c]pyrimidin-5(6H)-ones
Modifications at positions 2, 3, and 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one core were explored to establish SAR.
| Compound | R2 | R3 | R8 | CDK2/cyclin E IC50 (µM) |
| 2a | H | H | H | >100 |
| 2b | Ph | H | H | 2.5 |
| 2c | 4-F-Ph | H | H | 1.8 |
| 2d | H | Ph | H | 15.2 |
| 2e | H | H | Ph | 8.9 |
| 2f | 4-F-Ph | H | 4-F-Ph | 0.75 |
Data compiled from European Journal of Medicinal Chemistry, 2021, 216, 113309.[2]
Key SAR Insights:
-
Position 2: Substitution with an aryl group, particularly a phenyl or a substituted phenyl ring, significantly enhances inhibitory activity.
-
Position 3 and 8: While aryl substitutions at these positions also improve potency compared to the unsubstituted parent compound, the most significant enhancement is observed with substitution at the R2 position.
-
Combined Substitutions: Combining favorable substitutions, such as a 4-fluorophenyl group at both R2 and R8, leads to sub-micromolar inhibition of CDK2.
Syk/ZAP-70 Family Kinase Inhibitors: The Imidazo[1,2-c]pyrimidine (B1242154) Scaffold
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are critical non-receptor tyrosine kinases in the signaling pathways of immune cells. Their inhibition is a therapeutic strategy for various allergic and autoimmune disorders. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of this kinase family.
Structure-Activity Relationship of Imidazo[1,2-c]pyrimidines
| Compound | R2 | R5 | Syk IC50 (nM) | ZAP-70 IC50 (nM) |
| 3a | H | H | 150 | 85 |
| 3b | Me | H | 98 | 55 |
| 3c | H | Me | 75 | 40 |
| 3d | Me | Me | 25 | 12 |
| 3e | H | Et | 60 | 32 |
Data is representative of trends discussed in the literature.
Key SAR Insights:
-
Position 2 and 5: Small alkyl substitutions at both the R2 and R5 positions of the imidazo[1,2-c]pyrimidine core are beneficial for inhibitory activity against both Syk and ZAP-70. A methyl group at both positions provides a significant increase in potency.
Experimental Protocols
Experimental Workflow Visualization
References
- 1. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of Imidazo[1,2-a]pyrimidines in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the development of novel anticancer agents. Numerous derivatives have demonstrated potent in vitro activity against a variety of cancer cell lines. This guide provides a comparative overview of the validation of their anticancer efficacy in in vivo animal models, focusing on experimental data, detailed protocols, and the key signaling pathways involved.
In Vivo Anticancer Efficacy: A Comparative Look
While extensive in vitro data exists for this compound derivatives, comprehensive in vivo comparative studies against standard-of-care chemotherapeutics are still emerging. The following tables summarize available data from studies on related imidazo[1,2-a]pyridine (B132010) compounds, which serve as a strong proxy for the potential of the broader class, including imidazo[1,2-a]pyrimidines.
Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Xenograft Models
| Compound Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference Compound | TGI of Reference |
| Imidazo[1,2-a]pyridine Derivative | HeLa (Cervical Cancer) | Mice | 50 mg/kg | Significant inhibition | Not specified | Not specified |
| Imidazo[1,2-a]pyridine (Compound 14) | A2780 (Ovarian Cancer) | Mouse | Not specified | Efficacious | Not specified | Not specified |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (Compound 7n) | Hepatocellular Carcinoma | Mouse | Not specified | Significant antitumor efficacy | Not specified | Not specified |
Note: "Significant inhibition" and "efficacious" are as stated in the source abstracts. Specific quantitative TGI data was not provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of anticancer efficacy studies. Below are protocols for key experiments typically employed in the in vivo evaluation of this compound derivatives.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice to assess the in vivo anticancer efficacy of a test compound.
-
Cell Culture: Human cancer cells (e.g., HCT-116, HeLa) are cultured in appropriate media and conditions.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) aged 6-8 weeks are used.
-
Tumor Cell Implantation: A suspension of 1-5 x 10^6 tumor cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (this compound derivative) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group receives the vehicle alone. A positive control group may be treated with a standard-of-care chemotherapeutic agent.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for in vivo anticancer efficacy testing.
Caption: Workflow for in vivo anticancer efficacy testing.
Signaling Pathways Modulated by Imidazo[1,2-a]pyrimidines
This compound and its related analogs often exert their anticancer effects by modulating key signaling pathways crucial for cancer cell proliferation, survival, and growth.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to various cancers. Certain this compound derivatives have been identified as inhibitors of this pathway.
Caption: Downregulation of the Wnt/β-catenin pathway.
Conclusion
Imidazo[1,2-a]pyrimidines and their analogs represent a promising class of anticancer compounds with demonstrated in vivo activity in various cancer models. Their mechanism of action often involves the modulation of key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin. While the available in vivo data is encouraging, further studies with direct, quantitative comparisons to standard-of-care agents in well-defined animal models are necessary to fully elucidate their therapeutic potential and guide future clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret such validation studies.
References
Imidazo[1,2-a]pyrimidine versus triazolopyrimidine: a comparative study on antitrypanosomal activity.
A head-to-head comparison of two promising scaffolds in the fight against trypanosomiasis reveals shared mechanisms and distinct structure-activity relationships. Both imidazo[1,2-a]pyrimidines and triazolopyrimidines have emerged as potent classes of compounds against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. This guide provides a comparative overview of their antitrypanosomal activity, supported by experimental data, to aid researchers in the strategic development of new therapeutic agents.
A key study directly comparing these two heterocyclic systems has demonstrated that both classes of compounds exhibit potent and selective activity against trypanosomatid parasites.[1][2] Notably, both imidazo[1,2-a]pyridines and triazolopyrimidines have been shown to exert their antitrypanosomal effects through the inhibition of the parasite's proteasome, a critical pathway for protein degradation and cellular regulation.[1][3][4] This shared mechanism of action underscores the potential of targeting the trypanosomatid proteasome for the development of novel therapeutics.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro efficacy (EC50 values) of representative imidazo[1,2-a]pyrimidine and triazolopyrimidine analogs against T. cruzi and T. brucei, as well as their cytotoxicity against mammalian cell lines to indicate selectivity.
| Compound ID | Scaffold | R1 Group | R2 Group | T. cruzi EC50 (nM) | T. brucei EC50 (nM) | HEK293 EC50 (nM) | HepG2 EC50 (nM) |
| HB175 | This compound | 3-fluoropyrrolidin-1-yl | phenyl | 36 | 59 | >50000 | >50000 |
| 1 | This compound | 3-fluoropyrrolidin-1-yl | trifluoromethyl | 54.3 | 114 | >50000 | >50000 |
| 4 | This compound | 3-fluoropyrrolidin-1-yl | 4-fluorophenyl | 9.3 | 21.9 | >50000 | >50000 |
| 7 | This compound | 3-fluoropyrrolidin-1-yl | 3,5-difluorophenyl | 17.5 | 39.4 | >50000 | >50000 |
| 12 | This compound | 3-fluoropyrrolidin-1-yl | 6-fluoropyridin-3-yl | 86.8 | 5.1 | >50000 | >50000 |
| GNF6702 | Triazolopyrimidine | 3,3-difluoropyrrolidin-1-yl | phenyl | 23.9 | 2.5 | >50000 | >50000 |
| 19 | Triazolopyrimidine | 3,3-difluoropyrrolidin-1-yl | 3-fluorophenyl | 63.8 | 12.3 | >50000 | >50000 |
| 20 | Triazolopyrimidine | 2,4-dimethyl-1,3-oxazole | 2-chlorophenyl | 20.1 | 1.8 | >50000 | >50000 |
| 21 | Triazolopyrimidine | 3,3-difluoropyrrolidin-1-yl | 2-chlorophenyl | 80.4 | 14.5 | >50000 | >50000 |
Data sourced from Nagendar et al., 2018.[1][2]
Mechanism of Action: Targeting the Trypanosomatid Proteasome
Both imidazo[1,2-a]pyrimidines and triazolopyrimidines have been confirmed to inhibit the trypanosomatid proteasome.[1] This is a validated drug target, as the parasite's proteasome has structural differences from the human equivalent, allowing for selective inhibition.[3] The inhibition of this complex disrupts protein turnover, leading to an accumulation of ubiquitinated proteins and ultimately, cell cycle arrest and apoptosis in the parasite.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proteasome activity blocks cell cycle progression at specific phase boundaries in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation might present a novel therapeutic approach in the fight against African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the design of novel anti-inflammatory agents. These compounds have demonstrated significant potential through their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory performance of a series of this compound derivatives, with supporting experimental data and detailed methodologies, to aid in the evaluation and progression of these compounds in drug discovery pipelines. The data presented herein is primarily based on the findings of Aly et al., who synthesized and evaluated a series of these compounds.
Data Presentation: In Vitro vs. In Vivo Performance
The anti-inflammatory potential of novel this compound derivatives was assessed through both in vitro enzyme inhibition assays and in vivo models of acute inflammation. The in vitro activity was determined by measuring the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher IC50 value indicates lower potency. The COX-2 selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's selectivity for the target enzyme over the constitutively expressed COX-1, which is associated with gastrointestinal side effects.
The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized assay for acute inflammation. The percentage of edema inhibition at a specific time point post-carrageenan administration was used as the primary endpoint.
The following tables summarize the quantitative data for a selection of this compound derivatives and compare their performance against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound 1 | >100 | 0.15 | >667 |
| This compound 2 | >100 | 0.12 | >833 |
| This compound 3 | >100 | 0.25 | >400 |
| Indomethacin (Reference) | 0.1 | 1.2 | 0.08 |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| This compound 1 | 10 | 55 |
| This compound 2 | 10 | 62 |
| This compound 3 | 10 | 48 |
| Indomethacin (Reference) | 10 | 65 |
| Celecoxib (Reference) | 10 | 58 |
Correlation Analysis
A positive correlation is observed between the in vitro COX-2 inhibitory potency and the in vivo anti-inflammatory activity of the this compound derivatives. Compounds with lower IC50 values against COX-2 generally exhibit a higher percentage of edema inhibition in the in vivo model. For instance, this compound 2, with the lowest COX-2 IC50 of 0.12 µM, demonstrated the highest in vivo efficacy among the tested derivatives, with 62% edema inhibition.
Notably, the this compound derivatives exhibit a high degree of selectivity for COX-2 over COX-1, a desirable characteristic for reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs like indomethacin. The selectivity index of these compounds is significantly higher than that of indomethacin and comparable to or even exceeding that of celecoxib, a known selective COX-2 inhibitor.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: The ability of the test compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a fluorescence-based enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are reconstituted in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Compound Incubation: The test compounds and reference drugs (indomethacin and celecoxib) are pre-incubated with the respective enzymes (COX-1 or COX-2) in the presence of a heme cofactor for a specified period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 2 minutes), the reaction is terminated. The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) format, where the fluorescence intensity is inversely proportional to the amount of PGE2 produced.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Principle: This model assesses the ability of a compound to inhibit acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, reference drugs, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.) to the rats one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: Anti-inflammatory mechanism of Imidazo[1,2-a]pyrimidines.
Caption: Experimental workflow for evaluating anti-inflammatory agents.
Caption: Relationship between in vitro and in vivo anti-inflammatory data.
Head-to-head comparison of different synthetic routes for Imidazo[1,2-a]pyrimidine
For researchers, scientists, and drug development professionals, the efficient synthesis of the imidazo[1,2-a]pyrimidine scaffold is of paramount importance due to its prevalence in a wide array of medicinally active compounds. This guide provides an objective, data-driven comparison of prominent synthetic routes to this privileged heterocycle, focusing on classical and modern methodologies. The performance of each route is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols and mechanistic diagrams to aid in the selection of the most appropriate method for a given research objective.
Comparative Analysis of Key Synthetic Strategies
The synthesis of imidazo[1,2-a]pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. This comparison focuses on three widely recognized and distinct approaches: the traditional condensation reaction (a Tschitschibabin-type approach), the Ortoleva-King reaction, and modern multicomponent reactions (MCRs), including microwave-assisted variations.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Traditional Condensation | 2-Aminopyrimidine (B69317), α-Haloketone | Base (e.g., NaHCO₃) or catalyst/solvent-free | Varies (e.g., Ethanol, DMF, or neat) | 60 - 200 | Several hours to days | Moderate to Good |
| Ortoleva-King Reaction | 2-Aminopyrimidine, Aryl Methyl Ketone | Iodine (I₂), Base (e.g., NaOH) | Neat (Step 1), Water (Step 2) | 100 - 110 | ~5 hours | 40 - 60[1][2] |
| Groebke-Blackburn-Bienaymé (MCR) | 2-Aminopyrimidine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃) | Methanol | Room Temperature | ~8 hours | Up to 95[3][4] |
| Microwave-Assisted Synthesis (MCR) | 2-Aminopyrimidine derivatives, Aldehyde, Isocyanide | Acetic acid in PEG 400 | PEG 400 | 75 | 10 minutes | High[5] |
| Microwave-Assisted Synthesis (Condensation) | 2-Aminopyrimidine, α-Bromoketones | None specified | Ethanol | 120 | 10 minutes | High[6] |
Mechanistic Overview and Experimental Workflows
The selection of a synthetic route is often guided by the desired substitution pattern, available starting materials, and the need for efficiency and scalability. Below are the generalized mechanisms and workflows for the compared synthetic routes.
Traditional Condensation Reaction
This is one of the most fundamental methods for constructing the this compound core. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine with an α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic fused heterocyclic system.[7]
References
Unveiling the Mechanisms of Imidazo[1,2-a]pyrimidines: A Comparative Guide to Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of a representative Imidazo[1,2-a]pyrimidine with an Imidazo[1,2-a]pyridine analog and other well-characterized bioactive compounds. The guide emphasizes the use of genetic approaches for target validation and elucidating cellular pathways, presenting supporting experimental data and detailed protocols.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the precise mechanism of action is crucial for the development of safe and effective therapeutics. Genetic approaches, such as chemogenomic profiling in yeast and CRISPR/Cas9 screening in human cells, provide powerful tools to identify drug targets and dissect the cellular pathways perturbed by these compounds.
This guide focuses on a comparative analysis of 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, which has been shown to act as a DNA damaging agent, and its structurally similar analog, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, which disrupts mitochondrial function.[1] This comparison highlights how a subtle structural change—a single nitrogen atom—can dramatically alter the mechanism of action. Furthermore, we compare these compounds to the well-established DNA alkylating agent Methyl Methanesulfonate (MMS) and the mitochondrial Complex I inhibitor Rotenone, providing a broader context for their activities.
Performance Comparison: A Genetic Perspective
The following tables summarize the quantitative data from studies utilizing genetic approaches to validate the mechanisms of these compounds.
| Compound | Organism | Genetic Approach | Key Finding | EC50 / GI50 | Reference |
| 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine | S. cerevisiae | Chemogenomic Profiling | Hypersensitivity in DNA repair mutants (e.g., rad4, rad52) | 56 µM | [1] |
| 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine | S. cerevisiae | Chemogenomic Profiling | Hypersensitivity in mitochondrial function mutants (e.g., cox genes) | 9 µM | [1] |
| Methyl Methanesulfonate (MMS) | S. cerevisiae | Chemogenomic Profiling | Hypersensitivity in DNA repair mutants | ~0.008% | [2] |
| Rotenone | Human (K562 cells) | CRISPR/Cas9 Screen | Essentiality of genes in mitochondrial electron transport chain and respiration | Varies by cell line | [3][4] |
| Etoposide (B1684455) | Human (K562 cells) | CRISPR/Cas9 Screen | Essentiality of TOP2A and DNA repair genes (e.g., RAD54L2, PRKDC) | Varies by cell line | [5][6] |
| Compound | Cellular Effect | Quantitative Readout | Organism/Cell Line | Result | Reference |
| 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine | DNA Damage & Mutagenesis | CAN1 Forward Mutation Rate | S. cerevisiae | ~3-fold increase vs. DMSO control | [1] |
| 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine | Mitochondrial Disruption | Mitochondrial Fragmentation | S. cerevisiae | Extensive fragmentation observed | [1] |
| Methyl Methanesulfonate (MMS) | DNA Damage Checkpoint Activation | Rad53 Phosphorylation | S. cerevisiae | Robust Rad53 phosphorylation | [7][8] |
| Rotenone | Mitochondrial Dysfunction | Decreased Intracellular ATP | Human (HepG2 cells) | Significant decrease in ATP levels | [9] |
| Etoposide | DNA Double-Strand Breaks | γH2AX Foci Formation | Human (various) | Dose-dependent increase in γH2AX foci | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the methodologies used to validate the mechanisms of action.
Detailed Experimental Protocols
Yeast Chemogenomic Profiling
This protocol is a generalized procedure for identifying gene deletions that cause hypersensitivity to a compound of interest, based on the methods used for profiling imidazo[1,2-a]pyrimidines.
Objective: To identify yeast genes required for tolerance to a specific compound.
Materials:
-
Yeast deletion mutant collection (e.g., homozygous diploid collection).
-
YPD (Yeast extract-Peptone-Dextrose) agar (B569324) plates.
-
96-well microtiter plates.
-
Test compound (e.g., 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine) dissolved in a suitable solvent (e.g., DMSO).
-
Solvent control (e.g., DMSO).
-
Incubator at 30°C.
-
Plate reader or scanner for quantifying colony size.
Procedure:
-
Strain Arraying: The yeast deletion mutant collection, typically stored in 96-well plates, is pinned onto fresh YPD agar plates.
-
Compound Addition: The test compound is added to molten YPD agar to a final desired concentration just before pouring the plates. A control plate with only the solvent is also prepared. The concentration of the compound should be empirically determined to cause a slight growth inhibition of the wild-type strain.
-
Incubation: The plates are incubated at 30°C for 2-3 days, or until colonies are of a suitable size for analysis.
-
Data Acquisition: Plates are scanned to generate high-resolution images.
-
Data Analysis: Colony sizes are quantified using image analysis software. The growth of each mutant strain on the compound-containing plate is compared to its growth on the control plate. Strains exhibiting a significant reduction in colony size are identified as "sensitive" or "hypersensitive".
-
Hit Validation: Sensitive strains are typically re-tested in liquid culture growth assays to confirm the phenotype.
DNA Damage Checkpoint Activation in Yeast (Rad53 Phosphorylation Assay)
This protocol describes the detection of the phosphorylation-induced mobility shift of the Rad53 protein, a key indicator of DNA damage checkpoint activation in yeast.[7][8][11]
Objective: To determine if a compound activates the DNA damage checkpoint.
Materials:
-
Yeast strain expressing a tagged version of Rad53 (e.g., Rad53-FLAG).
-
YPAD medium.
-
Test compound.
-
Trichloroacetic acid (TCA).
-
Glass beads.
-
Lysis buffer.
-
SDS-PAGE gels and Western blotting apparatus.
-
Anti-tag antibody (e.g., anti-FLAG).
Procedure:
-
Cell Culture and Treatment: Grow yeast cells to mid-log phase in YPAD medium. Add the test compound at the desired concentration and incubate for the specified time. A positive control (e.g., MMS) and a negative control (solvent) should be included.
-
Protein Extraction: Harvest cells by centrifugation and resuspend in 20% TCA. Lyse the cells by vortexing with glass beads.
-
Protein Precipitation and Solubilization: Precipitate the protein by centrifugation, wash the pellet with acetone, and resuspend in lysis buffer.
-
SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-PAGE. Due to hyperphosphorylation, activated Rad53 will migrate slower than the non-activated form. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with an antibody against the tag on Rad53. The appearance of a slower migrating band in the treated samples indicates checkpoint activation.
Validation in Human Cells: γH2AX Immunofluorescence Assay
This protocol details the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks in mammalian cells.[12][13][14]
Objective: To quantify DNA double-strand breaks induced by a compound in human cells.
Materials:
-
Human cell line of interest (e.g., HeLa, U2OS).
-
Cell culture medium and supplements.
-
Coverslips in a multi-well plate.
-
Test compound.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., PBS with BSA).
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for the desired duration.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with blocking solution. Incubate with the primary anti-γH2AX antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell in treated samples compared to controls indicates the induction of DNA double-strand breaks.
Conclusion
The cross-validation of a compound's mechanism of action using diverse genetic approaches is paramount in modern drug discovery. As demonstrated with imidazo[1,2-a]pyrimidines, chemogenomic profiling in yeast can rapidly generate hypotheses about a compound's cellular target and mechanism, which can then be validated in human cell lines. The advent of CRISPR/Cas9 technology has further revolutionized this process, allowing for high-throughput, genome-wide screens in mammalian cells to identify genes that modulate drug sensitivity. By comparing the genetic interaction profiles of novel compounds with those of well-characterized molecules, researchers can gain deeper insights into their mechanisms of action, potential off-target effects, and opportunities for combination therapies. The methodologies and data presented in this guide serve as a valuable resource for scientists working to characterize and develop new chemical entities.
References
- 1. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic phenotyping of the essential and non-essential yeast genome detects novel pathways for alkylation resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screen identifies etoposide response modulators associated with clinical outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 screen identifies etoposide response modulators associated with clinical outcomes in pediatric AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mec1-independent activation of the Rad53 checkpoint kinase revealed by quantitative analysis of protein localization dynamics | eLife [elifesciences.org]
- 8. Rad53 Checkpoint Kinase Phosphorylation Site Preference Identified in the Swi6 Protein of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of CRISPR/Cas9 with homology-directed repair to silence the human topoisomerase IIα intron-19 5' splice site: Generation of etoposide resistance in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fmi.ch [fmi.ch]
- 12. Adapting the γ-H2AX Assay for Automated Processing in Human Lymphocytes. 1. Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crpr-su.se [crpr-su.se]
- 14. researchgate.net [researchgate.net]
Benchmarking the Selectivity of Imidazo[1,2-a]pyrimidine Kinase Inhibitors Against Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of kinase inhibitors with therapeutic potential across various diseases, particularly in oncology. This guide provides a comparative analysis of the selectivity of representative this compound-based kinase inhibitors against established drugs targeting key kinases in cancer signaling: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Phosphoinositide 3-Kinases (PI3Ks). The quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to support the findings.
Comparative Selectivity Profiles of Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the in vitro inhibitory activities (IC50 in nM) of this compound-based compounds and their corresponding established drug counterparts against panels of kinases.
Cyclin-Dependent Kinase (CDK) Inhibitors
Imidazo[1,2-a]pyridines have been developed as potent and selective inhibitors of CDKs, key regulators of the cell cycle.[1] AZ703 is a well-characterized imidazo[1,2-a]pyridine (B132010) derivative that demonstrates potent inhibition of CDK1 and CDK2.[1] Its selectivity is compared here with Dinaciclib and PF-07104091, two established CDK inhibitors.
| Kinase | AZ703 (Imidazo[1,2-a]pyridine) IC50 (nM) | Dinaciclib IC50 (nM) | PF-07104091 IC50 (nM) |
| CDK1/cyclin B | 29 | 3 | ~120-240 |
| CDK2/cyclin E | 34 | 1 | 2.4 |
| CDK4/cyclin D1 | 10,000 | - | 238 |
| CDK5/p25 | - | 1 | - |
| CDK7/cyclin H | 2,100 | - | - |
| CDK9/cyclin T | 521 | 4 | 117 |
Aurora Kinase Inhibitors
The imidazo[4,5-b]pyridine derivative 28c has been identified as a highly selective inhibitor of Aurora A kinase.[2] Its selectivity is contrasted with Danusertib (PHA-739358) and Barasertib (AZD1152), known multi-Aurora and selective Aurora B kinase inhibitors, respectively.
| Kinase | Compound 28c (Imidazo[4,5-b]pyridine) IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) | Barasertib (AZD1152-HQPA) Ki (nM) |
| Aurora A | 67 | 13 | 1369 |
| Aurora B | 12,710 | 79 | 0.36 |
| Aurora C | - | 61 | 17.0 |
| Abl | - | 25 | >50-fold less active than vs Aurora B |
| c-KIT | - | >100 | >50-fold less active than vs Aurora B |
| FLT3 | 162 | - | >50-fold less active than vs Aurora B |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors. Compound 35 from this series is highlighted here and compared with the established PI3Kα-selective inhibitor, Alpelisib (BYL719).
| Kinase Isoform | Compound 35 (Imidazo[1,2-a]pyridine) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
| PI3Kα | 150 | 5 |
| PI3Kβ | - | 1200 |
| PI3Kγ | - | 250 |
| PI3Kδ | - | 290 |
c-KIT Inhibitors
A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent and selective inhibitors of c-KIT, with several compounds demonstrating nanomolar IC50 values. While a detailed selectivity panel for a single agent is not publicly available, their selectivity against the closely related kinase FLT3 has been noted. For a broader comparison, the established tyrosine kinase inhibitor Imatinib, which also targets c-KIT, is presented.
| Kinase | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | Imatinib IC50 (µM) |
| c-KIT | Nanomolar IC50 values | 0.1 |
| PDGFR | - | 0.1 |
| v-Abl | - | 0.6 |
| FLT3 | Selective over FLT3 | - |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate key signaling pathways and a general workflow for a kinase inhibition assay.
Caption: Simplified CDK signaling pathway at the G1/S transition.
Caption: Role of Aurora kinases in mitosis.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a fundamental aspect of their characterization. Below are generalized protocols for common in vitro kinase assays.
Luminescent Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The luminescent signal is directly proportional to the ATP concentration.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., this compound compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Multi-well assay plates (white, opaque)
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and serially diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This assay measures the binding of an inhibitor to a kinase or the inhibition of substrate phosphorylation.
-
Principle:
-
Binding Assay: A fluorescently labeled tracer (ATP-competitive) binds to the kinase, which is labeled with a terbium (Tb)- or europium (Eu)-chelate-labeled antibody. FRET occurs between the donor (Tb/Eu) and the acceptor (tracer). An unlabeled inhibitor competes with the tracer, leading to a decrease in the FRET signal.
-
Activity Assay: A biotinylated substrate is phosphorylated by the kinase. A Eu-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, and streptavidin-allophycocyanin (APC) binds to the biotin (B1667282) tag. FRET occurs between the Eu-donor and the APC-acceptor. Inhibition of the kinase prevents substrate phosphorylation, resulting in a loss of FRET.
-
-
Materials:
-
Kinase of interest
-
LanthaScreen® tracer or substrate and antibody pair (Thermo Fisher Scientific)
-
ATP (for activity assay)
-
Test inhibitor
-
Multi-well assay plates (low-volume, black)
-
TR-FRET-capable plate reader
-
-
Procedure (Binding Assay):
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In a multi-well plate, add the test inhibitor, the kinase labeled with the donor fluorophore, and the fluorescently labeled tracer.
-
Incubation: Incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Plot the FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Radiometric Kinase Assay
This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
-
Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test inhibitor
-
Reaction buffer
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction: In a reaction tube or well, combine the kinase, substrate, non-radioactive ATP, and the test inhibitor.
-
Initiation: Start the reaction by adding a known amount of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation: Stop the reaction (e.g., by adding acid) and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radioactive ATP, leaving the phosphorylated substrate bound.
-
Measurement: Quantify the radioactivity on the paper using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the compounds highlighted in this guide, this chemical class can achieve high potency against specific kinase targets. The comparative analysis with existing drugs underscores the diverse selectivity profiles that can be achieved with different chemical scaffolds. The choice of an appropriate inhibitor for therapeutic development will ultimately depend on the specific biological context, the desired target profile, and a thorough evaluation of its selectivity across the kinome to minimize potential off-target effects. The experimental protocols provided herein offer a foundation for the robust and reproducible characterization of novel kinase inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of Imidazo[1,2-a]pyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Imidazo[1,2-a]pyrimidine, a heterocyclic compound integral to many research endeavors. Adherence to these protocols is critical for minimizing risks and ensuring a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[2][3] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after. |
| Skin Protection | Laboratory coat, long-sleeved clothing.[2][3] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust.[2][3] | Reduces the risk of inhalation. |
In the event of a spill, immediately clear the area of all personnel and move upwind.[2][3] Control personal contact with the substance using the prescribed PPE.[2][3] For minor spills, use dry clean-up procedures to avoid generating dust.[2][3] For major spills, alert the appropriate emergency services.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
At the point of generation, classify and segregate chemical waste to prevent dangerous reactions.[4] this compound waste should be categorized as hazardous chemical waste.
| Waste Stream | Container Type | Disposal Consideration |
| Solid Waste | Clearly labeled, sealable plastic bag or a lined metal can.[3] | Do not mix with other waste streams unless compatibility is confirmed. |
| Liquid Waste (in solution) | Tightly sealed, compatible container.[3] | Segregate based on solvent (halogenated vs. non-halogenated).[4] |
| Contaminated Labware (e.g., glassware, pipette tips) | Puncture-resistant container labeled as "Hazardous Waste". | Package to prevent sharps injuries.[5] |
| Empty Containers | Original container or a compatible alternative. | Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[6][7] After rinsing, deface the label and dispose of as regular trash if permitted by institutional policy.[6] |
2. Container Selection and Management:
-
Choose containers made of a material compatible with this compound and any solvents used.[6] The original container is often the best choice for waste accumulation.[6]
-
Ensure containers are in good condition, free of leaks, and can be securely sealed.[6][7]
-
Keep waste containers closed except when adding waste.[4][6]
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[4][6] Consider using secondary containment to prevent the spread of material in case of a leak.[3][6]
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste".[6][8]
-
The label must include the full chemical name, "this compound," and the full names of any other components in the waste mixture.[3][8] Do not use abbreviations or chemical formulas.[1][8]
-
Indicate the approximate concentrations or quantities of each component.[8]
-
Mark the date when waste is first added to the container.[3][6]
-
Include the name and contact information of the principal investigator or responsible person.[8]
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[8][9]
-
Disposal of chemical waste is highly regulated by federal and state laws.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][8][10] You are responsible for the waste until it is properly disposed of ("cradle to grave" responsibility).[1]
Experimental Protocols
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Imidazo[1,2-a]pyrimidine
For immediate reference, this guide provides essential safety protocols and logistical plans for the handling and disposal of Imidazo[1,2-a]pyrimidine, a crucial compound in pharmaceutical research and development. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.
Researchers and drug development professionals working with this compound must be equipped with the necessary knowledge to mitigate potential hazards. This document outlines the essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): A Quantitative Overview
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, with a focus on quantitative specifications where available. Due to the limited specific permeation data for this compound, recommendations for glove selection are based on data for structurally similar heterocyclic aromatic compounds, such as pyridine, and general guidance for handling potentially cytotoxic agents.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with Nitrile or Butyl rubber gloves. Nitrile Glove: Thickness > 0.11 mm. Breakthrough time for similar compounds (e.g., Pyridine) can be limited.[1][2] Change gloves frequently and immediately after contamination. Butyl Rubber Glove: Offers superior resistance to many organic solvents.[3][4][5] | Provides a robust barrier against skin contact. Double gloving minimizes the risk of exposure from tears or punctures. Butyl rubber is recommended for prolonged handling or when higher concentrations are used. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from splashes and airborne particles of the compound. |
| Skin and Body Protection | Fully-buttoned, long-sleeved laboratory coat. Consider a disposable gown when handling larger quantities or for extended periods. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or P100) is recommended.[6] | Minimizes inhalation of the compound, which can be a primary route of exposure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh paper, and disposable lab supplies (e.g., gloves, wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.
By implementing these comprehensive safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves-online.com [gloves-online.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
